Ammonia
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3N, NH3 | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ammonia | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonia | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71187-51-4, 71187-52-5, 63016-67-1, 71187-50-3 | |
| Record name | Ammonia, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, pentamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63016-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023872 | |
| Record name | Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.031 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing., Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry., Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] [NIOSH] Vapor density = 0.59 (lighter than air); [HSDB], Liquid, COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent, suffocating odor. Often used in aqueous solution., Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonia | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-28.03 °F at 760 mmHg (EPA, 1998), -33.35 °C at 760 mm Hg, -33 °C, -28 °F | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
132 °C (270 °F) - closed cup, NA (Gas) | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
34 % (NIOSH, 2023), In water, 4.82X10+5 mg/L at 24 °C, In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C, Soluble in water forming alkaline solutions; soluble in oxygenated solvents., 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C, For more Solubility (Complete) data for Ammonia (7 total), please visit the HSDB record page., 482 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 54, 34% | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.6818 at -28.03 °F (EPA, 1998) - Less dense than water; will float, 0.696 g/L (liquid), Density of liquid: 0.6818 at -33.35 °C, 1 atm; 0.6585 at -15 °C, 2.332 atm; 0.6386 at 0 °C, 4.238 atm; 0.6175 at 15 °C, 7.188 atm; 0.5875 at 35 °C, 13.321 atm, Density of aqueous solutions at 20 °C/4 °C: 0.9939 (1%), 0.9811 (4%), 0.9651 (8%), 0.9362 (16%), 0.9229 (20%), 0.9101 (24%), 0.8980 (28%), Density: 0.7710 g/L (gas); 0.89801 g/L at 20 °C (28% aqueous solution), Relative density (water = 1): 0.7 (-33 °C), 0.6818 at -28.03 °F, 0.60(relative gas density) | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
0.6 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 0.5967 (Air = 1), Relative vapor density (air = 1): 0.60, 0.6 | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
400 mmHg at -49.72 °F (EPA, 1998), Vapor pressure: 1 Pa at -139 °C, 10 Pa at -127 °C, 100 Pa at -112 °C; 1 kPa at -94.5 °C (solids); 10 kPa at -71.3 °C, 100 kPa at -33.6 °C (liquid), 7500 mm Hg at 25 °C, Vapor pressure, kPa at 26 °C: 1013, 8.5 atm | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
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| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
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| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas, Colorless gas or compressed liquid (compressed under its own pressure) | |
CAS No. |
7664-41-7, 69718-51-0 | |
| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24008 | |
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| Record name | AMMONIA, ANHYDROUS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonia | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ammonia, dimer, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69718-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ammonia | |
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| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Ammonia | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/ammonia-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ammonia | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ammonia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonia, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.760 | |
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| Record name | AMMONIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5138Q19F1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ammonia | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-107.9 °F (EPA, 1998), -77.7 °C, -78 °C, -107.9 °F, -108 °F | |
| Record name | AMMONIA, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4860 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonia | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11118 | |
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| Record name | Ammonia | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |
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| Record name | Ammonia | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | AMMONIA (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | AMMONIA | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/623 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ammonia | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Ammonia Synthesis and Production Methodologies
Thermocatalytic Pathways for Ammonia (B1221849) Synthesis
Thermocatalytic this compound synthesis involves the reaction of nitrogen and hydrogen gases at elevated temperatures and pressures in the presence of a catalyst. This approach is necessary to overcome the high activation energy associated with breaking the strong triple bond in the nitrogen molecule. mdpi.commdpi.com
Haber-Bosch Process: Mechanistic and Kinetic Studies
The Haber-Bosch process, developed by Fritz Haber and Carl Bosch in the early 20th century, revolutionized this compound production. wikipedia.org The reaction is exothermic and involves the equilibrium: N₂(g) + 3H₂(g) ⇌ 2NH₃(g). wikipedia.orgunizin.org Achieving commercially viable reaction rates requires high temperatures (typically 400–500 °C) and high pressures (150–330 atm). mdpi.comunizin.orglibretexts.org
The mechanism of nitrogen reduction to this compound on catalyst surfaces is a subject of ongoing research, with two broadly accepted pathways: dissociative and associative. researchgate.netmdpi.comrsc.org
Dissociative Pathway: In the traditional Haber-Bosch process over iron catalysts, the dissociative pathway is generally accepted as the primary mechanism. researchgate.netnih.govucl.ac.uk This pathway begins with the dissociative adsorption of the nitrogen molecule onto the catalyst surface, breaking the strong N≡N triple bond to form atomic nitrogen (N) species. These adsorbed nitrogen atoms then undergo sequential hydrogenation steps by adsorbed hydrogen atoms (H) to form *NH, *NH₂, and finally *NH₃, which subsequently desorbs from the surface as gaseous this compound. mdpi.comnih.gov The high dissociation energy of the N-N bond makes this step energy-intensive. rsc.org
Associative Pathway: The associative pathway involves the sequential hydrogenation of the nitrogen molecule while the N-N bond remains intact until a later stage. researchgate.netmdpi.comnih.gov This can occur via different routes, such as the distal or alternating pathways. researchgate.net In the distal pathway, hydrogenation initially occurs on the nitrogen atom further from the catalyst surface. researchgate.net In the alternating pathway, hydrogen atoms are added alternately to the two nitrogen atoms on the catalyst surface. rsc.orgnih.gov Associative mechanisms are often associated with lower energy barriers compared to the direct dissociation of N₂ and are being explored for this compound synthesis under milder conditions. researchgate.netnih.govpreprints.org
Significant research efforts have focused on developing and optimizing catalysts to improve the efficiency of the Haber-Bosch process, aiming for higher activity, stability, and operation under milder conditions. nih.govammoniaenergy.orgacs.org Catalyst design involves modifying the structural and electronic properties of the active material and incorporating promoters. mdpi.com
Iron-based catalysts, typically derived from magnetite (Fe₃O₄), are the most widely used in the industrial Haber-Bosch process due to their low cost and durability. mdpi.comtopsoe.com Their activity is significantly enhanced by the addition of promoters. fertilizer.org Structural and electronic modifications of iron catalysts aim to improve nitrogen adsorption and activation. For example, the most active sites on iron catalysts are the crystal faces (111) and (211), which expose specific iron atoms with a higher number of nearest neighbors. fertilizer.org Promoters like aluminum oxide (Al₂O₃) act as structural spacers preventing sintering of the iron particles, while electronic promoters such as potassium oxide (K₂O) can lower the activation energy for nitrogen dissociation by transferring electron density to the iron, strengthening the iron-nitrogen bond and weakening the nitrogen-nitrogen bond. fertilizer.org Potassium also aids in the desorption of this compound, preventing surface blockage. fertilizer.org Recent research explores the use of metal phosphides, such as Fe₂P, which exhibit modified surface electronic structures that can influence N-N bond activation pathways. mdpi.com The introduction of phosphorus in Fe₂P(001) can lead to multiple competitive N-N activation routes with similar free energy barriers, unlike the single preferred pathway on Fe(110). mdpi.com The Fe-Fe bond distance in Fe₂P(001) is larger than in Fe(110), and the surface Fe atoms in Fe₂P(001) show a cationic shift, contributing to these differences. mdpi.com
Ruthenium-based catalysts are considered second-generation catalysts for this compound synthesis due to their higher intrinsic activity compared to iron, particularly at lower temperatures and pressures. jst.go.jpresearchgate.netmdpi.com This allows for operation under milder conditions, potentially reducing energy consumption. mdpi.com Ruthenium catalysts supported on high surface area graphite (B72142) have been used industrially in processes like the Kellogg Advanced this compound Process (KAAP). wikipedia.orgresearchgate.net However, ruthenium catalysts can be susceptible to methanation of the carbon support and poisoning by oxygen compounds. wikipedia.orgfertilizer.org Enhancements in the activity and stability of ruthenium catalysts are achieved through the use of suitable supports and promoters. wikipedia.orgresearchgate.netrsc.org Supports like magnesium oxide (MgO), aluminum oxide (Al₂O₃), zeolites, and metal oxides such as Ba₅Nb₄O₁₅ have been investigated. wikipedia.orgresearchgate.netrsc.org Promoters, especially alkali and alkaline earth metals like cesium (Cs) and barium (Ba), significantly enhance the activity of ruthenium catalysts. researchgate.netmdpi.comrsc.org These promoters can enhance activity via electron injection, lowering the energy barrier for N₂ dissociation. researchgate.net For example, barium-promoted ruthenium catalysts supported on magnesia have shown high activity and thermal stability. researchgate.net Recent studies have demonstrated that adding Ba or Cs promoters can markedly enhance the activity of Ru/Ba₅Nb₄O₁₅ catalysts, with high this compound synthesis rates observed. rsc.org
Here are some research findings presented in tables:
| Catalyst System | Conditions (Temperature, Pressure) | Key Findings | Source |
| Fe(111) and Fe(211)R | 400°C, 20 atm | Predicted Turnover Frequencies (TOFs) within experimental error, indicating accuracy of DFT modeling for reaction mechanism and barriers. | nih.gov |
| Fe₂P(001) | - | Phosphorus introduction leads to multiple competitive N-N activation routes; larger Fe-Fe distance and cationic shift on surface Fe atoms. | mdpi.com |
| Ru/C12A7:e⁻ | ≤ 300 °C | Requires less than half the activation energy of other catalysts; smooth nitrogen molecule severing; avoids hydrogen poisoning. | jst.go.jp |
| Ru/Ba₅Nb₄O₁₅ with Cs/Ba | 623 K, 0.1 MPa | Cs and Ba promoters significantly enhance activity; high this compound synthesis rates (4900 and 3720 μmol g⁻¹cat h⁻¹ respectively). | rsc.org |
| Feedstock | Technology | Average Energy Consumption (GJ/t-NH₃) | Average CO₂ Emission (t/t-NH₃) | Source |
| Natural Gas | Steam Reforming | - | 2.1 | c-thru.org |
| Fuel Oil | Partial Oxidation/Gasif. | ~30% higher than Natural Gas | ~3.3 | c-thru.org |
| Coal | Partial Oxidation/Gasif. | ~50% higher than Natural Gas | ~4.6 | c-thru.org |
| Water Electrolysis | Electrochemical Synthesis | 37.3 (for H₂ supply) | 0 (direct) | c-thru.org |
Advanced Catalyst Design and Optimization for Haber-Bosch Process
Cobalt and Molybdenum Nitrides: Exploration of Associative Mechanisms
Transition metal nitrides, particularly those incorporating cobalt and molybdenum, have emerged as promising catalysts for this compound synthesis, offering potential alternatives to conventional iron-based catalysts. Cobalt molybdenum nitrides, such as Co₃Mo₃N, have demonstrated high catalytic activity, even outperforming commercial multi-promoted iron catalysts under certain conditions. d-nb.info The structure of Co₃Mo₃N features a hexagonal array of Co₈ clusters embedded within a molybdenum nitride framework, suggesting a bifunctional catalytic nature involving both metal and metal-support interactions. mdpi.com
Studies exploring the mechanisms of this compound synthesis on cobalt molybdenum nitride surfaces have highlighted the role of surface defects, specifically nitrogen vacancies and intrinsic surface cavities. mdpi.comacs.org Density functional theory (DFT) calculations have been employed to compare different reaction pathways, including the conventional Langmuir-Hinshelwood (dissociative) mechanism and the Eley-Rideal/Mars-van Krevelen (associative) mechanism. mdpi.comacs.org
The associative Eley-Rideal/Mars-van Krevelen mechanism on Co₃Mo₃N is proposed to occur at surface nitrogen vacancies on the Mo₃N framework. acs.org In this pathway, molecular nitrogen chemisorbs at these vacancies, followed by the dissociative chemisorption of hydrogen. mdpi.com The mechanism proceeds through the formation of diazene (B1210634) and hydrazine (B178648) intermediates, eventually yielding this compound. mdpi.comacs.org This associative route is characterized by lower activation barriers for the hydrogenation steps compared to the dissociative mechanism, suggesting it is kinetically faster for this compound synthesis on Co₃Mo₃N. mdpi.comacs.orgmdpi.com The energy profile for this mechanism indicates that the hydrogenation steps have lower barriers compared to the Langmuir–Hinshelwood mechanism, making it kinetically faster for this compound synthesis on Co₃Mo₃N. mdpi.com
Conversely, the dissociative Langmuir-Hinshelwood mechanism on Co₃Mo₃N is thought to occur at surface cavities, potentially at the interface of cobalt clusters and the molybdenum nitride framework. acs.orgmdpi.com This mechanism involves the adsorption and dissociation of molecular nitrogen into atomic nitrogen, followed by stepwise hydrogenation to form this compound. mdpi.com While both mechanisms are considered viable, computational studies indicate that the Eley-Rideal/Mars-van Krevelen pathway is more kinetically accessible due to its lower activation barriers. mdpi.comacs.orgmdpi.com
Iron molybdenum nitride (Fe₃Mo₃N), an isostructural material to Co₃Mo₃N, also follows a similar Eley-Rideal/Mars-van Krevelen mechanism involving nitrogen vacancies and the hydrogenation of nitrogen species. mdpi.commdpi.com However, Fe₃Mo₃N generally exhibits lower reactivity compared to Co₃Mo₃N, with higher activation barriers for the hydrogenation steps. mdpi.commdpi.com
The thermal stability of cobalt molybdenum nitrides as this compound synthesis catalysts has also been investigated. The active phase, typically a mixture of Co₂Mo₃N and Co₃Mo₃N, has been shown to be stable under this compound synthesis atmosphere even at high temperatures (700 °C). d-nb.info However, exposure to pure hydrogen can lead to the decomposition of the Co₃Mo₃N phase into Co₆Mo₆N. d-nb.info The catalytic activity of cobalt molybdenum nitrides can be influenced by the ratio of Co₂Mo₃N to Co₃Mo₃N phases. iucr.org
Promoter Effects in Thermocatalytic this compound Synthesis
Promoters play a crucial role in enhancing the activity of catalysts in thermocatalytic this compound synthesis. These additives, which can be structural or electronic, improve catalytic performance through various mechanisms. mdpi.com Electronic promoters, such as alkali, alkaline earth, or lanthanide metals (or their oxides and hydrides), modify the electronic environment of the catalyst, thereby enhancing activity. mdpi.com
Alkali metals, including potassium (K), cesium (Cs), rubidium (Rb), and lithium (Li), are widely recognized as effective electronic promoters for transition metal catalysts like iron and ruthenium. mdpi.comresearchgate.netmdpi.com Their promoting effect is primarily attributed to electron transfer to the transition metal surface, which facilitates the electron-donating ability of the metal. osti.gov This electron transfer weakens the strong triple bond of the nitrogen molecule, making it more susceptible to dissociation, which is often a rate-limiting step in this compound synthesis. mdpi.comosti.govrsc.org
For iron-based catalysts, the addition of promoters like aluminum oxide (Al₂O₃) and potassium oxide (K₂O) enhances nitrogen triple bond cleavage and reduces bond dissociation energy. mdpi.com Al₂O₃ acts as a structural promoter, preventing sintering and stabilizing active facets, while K₂O functions as an electronic promoter, facilitating charge transfer and altering reaction orders. mdpi.com
On ruthenium catalysts, alkali and alkaline earth promoters significantly boost activity through electron transfer to the Ru surface. osti.gov Studies on Ru/Sr₂Ta₂O₇ catalysts have shown that the this compound synthesis activity correlates with the electron donation capacity of alkali and alkaline-earth promoters, following the order Cs > Rb > K > Ba. mdpi.com Cesium is often identified as a strong electron donor, while barium oxide (BaO) can function as a hydrogen scavenger. mdpi.com Barium is also believed to modify the surface morphology of Ru catalysts, creating highly active B5-type sites. mdpi.com
Promoters can also influence the rate-limiting step of the reaction. Under specific conditions, promoters can shift the rate-limiting step from nitrogen dissociation to hydrogenation processes or this compound desorption. mdpi.com The presence of alkali or alkaline earth metals is considered essential for accelerating the reaction rate in this compound synthesis. rsc.orgrsc.org When promoted by alkali metals, catalysts derived from metal phthalocyanine (B1677752) precursors have shown a threefold increase in catalytic performance compared to commercial iron-based catalysts. rsc.orgrsc.org
Data on the activity of alkali-promoted catalysts highlight the significant impact of the promoter type. For instance, in this compound decomposition over bulk Mo₂N catalysts, the activity order was observed as K-Mo₂N > Cs-Mo₂N > Li-Mo₂N > Mo₂N, based on the rate of hydrogen production per unit surface area. mdpi.com
Table 1: Relative Hydrogen Production Rate over Alkali-Promoted Mo₂N Catalysts at 550 °C mdpi.com
| Catalyst | NH₃ Conversion (%) | H₂ Production Rate (mol H₂ per m² cat./hr) |
| K-Mo₂N | 80 | 3.64 × 10⁻² |
| Mo₂N | 74 | 2.20 × 10⁻³ |
| Cs-Mo₂N | 55 | 1.51 × 10⁻² |
| Li-Mo₂N | 30 | 1.24 × 10⁻² |
The influence of potassium on cobalt molybdenum nitride catalysts has also been studied, showing that an optimal concentration of potassium promoter enhances both catalytic and structural properties. mdpi.com However, excessive potassium can lead to a decrease in activity, correlated with the collapse of pores and transformation of the Co₂Mo₃N phase. mdpi.com
Metal-Support Interactions and Nanoparticle Catalysts
Metal-support interactions and the use of nanoparticle catalysts are critical aspects in the design of efficient this compound synthesis catalysts. The support material can significantly influence the geometric and electronic properties of the active metal nanoparticles, affecting their dispersion, size, and electronic state. osti.govmdpi.com
Supported metal catalysts, where active metal nanoparticles are dispersed on a high-surface-area support, offer advantages such as improved metal dispersion and stability, which can lead to enhanced catalytic activity. mdpi.comazonano.com Various support materials have been explored, including metal oxides like alumina (B75360) (Al₂O₃), magnesia (MgO), and ceria (CeO₂), as well as carbon-based materials like carbon nanotubes and activated carbon. mdpi.comosti.govmdpi.com
Strong interaction between the metal and the support can lead to the formation of metal-support bonds, resulting in finely dispersed metal nanoparticles. osti.gov For instance, the strong interaction between ruthenium and ceria (CeO₂) has been shown to result in highly dispersed Ru particles that favor this compound synthesis. osti.gov Ceria is considered an effective support for Ru catalysts due to its reversible transformation between Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies, which increase the electron density on the Ru surface. osti.gov These oxygen vacancies can also enhance the adsorption and activation of nitrogen, promoting its reduction to this compound. osti.gov
Magnesia (MgO) is another promising support for Ru catalysts, offering considerable electron-donating ability and facilitating geometric modification of the metal. osti.gov Boron nitride (BN) has also emerged as a suitable support, particularly for ruthenium and nickel catalysts, as it allows for the addition of promoters that interact specifically with the active phases. mdpi.com
Nanoparticle catalysts, with their small size and high surface area-to-volume ratio, offer enhanced catalytic activity in industrial processes like this compound production. azonano.com Metal nanoparticles, including ruthenium and iron, exhibit outstanding catalytic activity during this compound production, providing finer control over reaction kinetics and leading to enhanced conversion rates. azonano.com
The size and morphology of metal nanoparticles can be influenced by the support and promoters, affecting the fraction of active sites like B5-type sites on ruthenium catalysts, which are responsible for strong nitrogen adsorption. osti.gov Decreasing particle size can increase the number of these sites. osti.gov
Research findings highlight the impact of nanoparticle size on catalytic performance. For example, Ru/Al₂O₃ catalysts prepared using a method that produced smaller, well-dispersed ruthenium nanoparticles (7 nm) exhibited threefold higher activity in this compound synthesis compared to catalysts with larger particles (12 nm), indicating that the reaction is structure-sensitive over Ru-based catalysts. ijcce.ac.ir
Metal nanoclusters, even smaller than nanoparticles, have also attracted attention for this compound synthesis. acs.org For instance, ruthenium atomic clusters have shown very high turnover frequency in this compound synthesis. acs.org The properties of metal nanoclusters and their catalytic activity are influenced by the type of metal elements, the number of atoms, and the support. acs.org
Sustainable this compound Production Pathways
The significant environmental impact of conventional this compound production, primarily due to the reliance on fossil fuels for hydrogen production via steam methane (B114726) reforming (SMR), has driven the development of sustainable alternatives. frontiersin.orgstargatehydrogen.comroyalsociety.orgbre.com Sustainable this compound production aims to minimize carbon emissions by utilizing renewable energy sources and cleaner hydrogen production methods. frontiersin.orgstargatehydrogen.comroyalsociety.orgiberdrola.com
"Green this compound" is a term used to describe this compound produced with minimal carbon emissions, typically by using green hydrogen derived from water electrolysis powered by renewable energy. stargatehydrogen.comroyalsociety.orgiberdrola.comweforum.org This contrasts with "grey this compound," produced from fossil fuels, and "blue this compound," which involves capturing and storing CO₂ emissions from fossil fuel-based production. royalsociety.orgweforum.org
Hydrogen Production from Renewable Sources for this compound Synthesis
Hydrogen is a crucial feedstock for this compound synthesis. In sustainable production pathways, the hydrogen is generated from renewable sources to avoid the high carbon emissions associated with traditional methods like SMR, where approximately 90% of the CO₂ is produced. royalsociety.orgbre.com
Water electrolysis coupled with renewable technologies such as wind and solar is the most widely adopted technology for sustainable hydrogen production for this compound synthesis. frontiersin.orgstargatehydrogen.comroyalsociety.orgbre.comiberdrola.com In this process, water is split into hydrogen and oxygen using electricity generated from renewable sources. royalsociety.orgiberdrola.com High-purity water is typically required for the operation of water electrolyzers. frontiersin.org
Different types of water electrolysis units are employed, including alkaline water electrolysis (AWE) and polymer electrolyte membrane (PEM) electrolysis. bre.com These technologies require pure nitrogen to be available for the subsequent this compound synthesis. bre.com Solid oxide electrolysis (SOE) is another category that can generate pure hydrogen from renewable electricity and, unlike AWE and PEM, does not require pure nitrogen, offering potential for heat integration with the this compound synthesis process. bre.com
The energy consumption for hydrogen production via electrolysis accounts for a significant portion of the total energy required for green this compound production, often exceeding 90%. stargatehydrogen.commdpi.com Therefore, the efficiency and cost-effectiveness of renewable hydrogen production are central to the economic viability of green this compound.
Emerging Thermocatalytic Technologies for Green this compound
While the Haber-Bosch process remains the dominant method for this compound synthesis, operating at high temperatures (400-500 °C) and pressures (100-200 atm), there is significant research into emerging thermocatalytic technologies that can operate under milder conditions, thereby reducing energy consumption and enabling integration with intermittent renewable energy sources. mdpi.comacs.orgservice.gov.uk
Developing catalysts that are highly active and stable at lower temperatures and pressures is a key focus. mdpi.com Metal nitrides and other novel materials are being explored as potential catalysts for this compound synthesis under mild conditions. mdpi.comacs.org For instance, ternary and quaternary metal nitride materials have shown promise. mdpi.comacs.org
Recent studies are exploring novel catalyst materials and synthesis approaches. One groundbreaking study investigates barium-silicon orthosilicate (B98303) oxynitride-hydride (Ba₃SiO₅₋ₓNᵧH₂) as a sustainable catalyst, enhanced with ruthenium nanoparticles, demonstrating improved performance under milder conditions. sciencedaily.com The main active site in this system is suggested to be anion vacancy sites on the Ba₃SiO₅₋ₓNᵧH₂ material, which reduce the apparent energy requirement for this compound synthesis compared to conventional catalysts. sciencedaily.com
Another approach involves the exsolution of nanoscale catalytic heterostructures from perovskite backbones. acs.org For example, trimetallic Ru-Cu-Fe nanoparticles exsolved from lanthanum ferrate backbones have shown activity for thermochemical this compound synthesis at atmospheric pressure (0.1 MPa) and 400 °C. acs.org Copper, while not active for this compound synthesis itself, was found to act as a promoter by limiting the growth of ruthenium nanoparticles and potentially by forming oxygen vacancies in the perovskite, which can serve as active sites for nitrogen activation. acs.org
The development of flexible Haber-Bosch reactors is also being explored to enable the use of intermittent renewable energy sources for green this compound production. service.gov.uk Innovations such as parallel reactors for high turn-down ratios and thermal storage to maintain plant temperature are being investigated to address the challenges of variable power input from renewables. service.gov.uk
Electrocatalytic this compound Synthesis (Nitrogen Reduction Reaction - NRR)
Electrocatalytic this compound synthesis, also known as the nitrogen reduction reaction (NRR), offers a promising alternative for sustainable this compound production under ambient conditions. acs.orgfrontiersin.orgresearch.csiro.au This process involves the electrochemical reduction of nitrogen gas to this compound, typically using water as the hydrogen source and powered by renewable electricity. frontiersin.orgresearch.csiro.au The NRR can potentially synthesize this compound in a single reactor at milder temperatures and atmospheric pressure, avoiding the high energy intensity of the Haber-Bosch process. research.csiro.au
In the electrocatalytic NRR, electrocatalysts are crucial for facilitating the reaction between nitrogen and water to produce this compound. frontiersin.org The process typically involves the adsorption and activation of the highly stable nitrogen molecule, followed by stepwise protonation and electron transfer to form this compound.
One of the significant challenges in electrocatalytic this compound synthesis is the competition from the hydrogen evolution reaction (HER), where water is reduced to hydrogen gas. research.csiro.au The HER is often more kinetically favorable than the NRR under typical operating conditions, leading to low this compound selectivity. research.csiro.au Research efforts are focused on developing electrocatalysts that can selectively promote the NRR over the HER. research.csiro.au
Various materials are being investigated as electrocatalysts for the NRR, including transition metal nitrides and other novel materials. acs.orgrsc.org Studies on molybdenum nitride nanoclusters, for instance, have explored the mechanism of electrochemical this compound production, suggesting that the associative mechanism, involving the stepwise protonation of adsorbed nitrogen species, is possible. rsc.org The dissociation of nitrogen molecules on these nanoclusters has been found to have high activation barriers, effectively blocking the dissociative mechanism under ambient conditions. rsc.org
The development of low-cost and efficient electrocatalysts is essential for the widespread implementation of electrocatalytic this compound synthesis. research.csiro.au Researchers are working on designing catalysts that can improve the selectivity for this compound production and achieve production rates comparable to the Haber-Bosch process. research.csiro.au
Emerging research in this area includes the exploration of defect engineering in nanomaterials to improve NRR catalysis. unsw.edu.au For example, defect engineering of CuO nanomaterials has shown a correlation between oxygen vacancy density and ammonium (B1175870) yield in electrochemical nitrate (B79036) reduction reactions (NOxRR), which can be a pathway for this compound generation from waste NOx. unsw.edu.au
The potential for integrating electrocatalytic this compound synthesis with renewable energy sources makes it a highly attractive pathway for future sustainable this compound production. frontiersin.orgresearch.csiro.au
Reaction Principles and Mechanisms
The fundamental reaction for this compound synthesis is the combination of nitrogen and hydrogen: N₂ + 3H₂ ⇌ 2NH₃. This reaction is exothermic, meaning it releases heat. However, the strong triple bond in the nitrogen molecule (N≡N) presents a significant energy barrier to its dissociation, which is a crucial step in the synthesis process.
In traditional thermocatalytic synthesis, like the Haber-Bosch process, high temperatures (typically 400–500 °C) and high pressures (100–200 atm) are employed to overcome this activation energy barrier and drive the reaction kinetics. The presence of a catalyst, commonly iron-based promoted with other oxides, is essential to facilitate the reaction at a reasonable speed.
The reaction mechanism in this compound synthesis can broadly follow two principal pathways: the dissociative mechanism and the associative mechanism. In the dissociative mechanism, the nitrogen molecule fully breaks into individual nitrogen atoms on the catalyst surface before hydrogenation occurs. This is generally considered the dominant pathway in the high-temperature Haber-Bosch process.
The associative mechanism, on the other hand, involves the hydrogenation of the nitrogen molecule or partially hydrogenated nitrogen species before complete dissociation. This mechanism can proceed via different pathways, including the distal, alternating, and enzymatic mechanisms, depending on how the nitrogen molecule adsorbs and is hydrogenated on the catalyst surface. The distal mechanism involves hydrogenation of the nitrogen atom furthest from the catalyst surface, while the alternating mechanism involves successive hydrogenation of both nitrogen atoms. Under mild electrochemical conditions, associative mechanisms are often favored.
The rate-determining step in this compound synthesis is often the dissociation of the N≡N triple bond due to its high bond energy. However, recent studies suggest that under certain conditions or with specific catalysts, other steps might become rate-limiting.
Development of Electrocatalysts for NRR
Electrocatalytic nitrogen reduction reaction (NRR) is being explored as a sustainable and environmentally friendly alternative to the Haber-Bosch process, operating under ambient conditions using renewable energy sources. The core idea is to electrochemically reduce nitrogen gas to this compound in an electrolyte, typically aqueous.
The primary challenges for NRR are the inherent stability of the N₂ molecule and the fierce competition from the hydrogen evolution reaction (HER), where protons are reduced to hydrogen gas instead of nitrogen to this compound. Developing highly efficient and selective electrocatalysts is crucial to overcome these challenges.
Transition Metal Electrocatalysts
Transition metals and their compounds have garnered significant attention as electrocatalysts for NRR due to their ability to adsorb and activate the inert N₂ molecule. Metals like ruthenium (Ru) and molybdenum (Mo) have shown promise, with Ru excelling in catalytic activity and Mo offering robustness.
Various transition metal-based materials are being investigated, including noble-metal-based catalysts, non-noble-metal-based catalysts, and transition metal compounds such as nitrides, carbides, sulfides, oxides, and phosphides. Transition metal nitrides (TMNs), for instance, are being studied as a class of non-precious metal catalysts for NRR. Theoretical studies have also explored transition metal atoms anchored on 2D materials as potential NRR electrocatalysts.
Nano-cluster-supported Catalysts for Electrocatalytic NRR
Nano-cluster-supported catalysts, including single-atom catalysts (SACs) and single-cluster catalysts (SCCs), are emerging as promising materials for electrocatalytic NRR. These catalysts offer maximized atom utilization and unique electronic structures that can facilitate N₂ activation and reduction.
Research is focused on designing catalysts with atomically dispersed active sites or small metal clusters supported on various materials. For example, studies have investigated transition metal single atoms anchored on 2D materials like graphyne or AlN monolayers. Theoretical studies using density functional theory (DFT) are employed to understand the interaction between the nitrogen molecule and the catalyst surface and to predict catalytic activity.
Recent theoretical studies have explored triple transition metal atoms anchored on materials like the C₂N monolayer as electrocatalysts for NRR. These studies aim to identify promising candidates by evaluating their stability, N₂ adsorption energy, and the energy barriers of the reaction pathways.
Solid State this compound Synthesis (SSAS)
Solid State this compound Synthesis (SSAS) is an electrochemical method for producing this compound directly from nitrogen and water, typically using a solid electrolyte. This process is considered a promising route for decentralized and flexible this compound production, potentially powered by fluctuating renewable energy sources.
SSAS often operates at elevated temperatures, typically around 450–550 °C, although research into lower-temperature SSAS is also ongoing. The process involves the decomposition of water vapor at the anode to produce protons, which are then transported through a proton-conducting membrane to the cathode. At the cathode, these protons react with atmospheric nitrogen to form this compound.
Membrane electrode assemblies (MEAs) are a critical component of SSAS systems. Development efforts focus on creating high-performance, thin-film-based MEAs, often using ceramic electrolytes and metal supports for enhanced pressure stability and efficient gas transport. Materials like palladium-silver are used for the anode, while cathodes can be decorated with nanoparticles, such as iron nanoparticles.
Optimization of Electrolyte Systems
The electrolyte plays a crucial role in electrocatalytic NRR, significantly influencing the reaction's efficiency and selectivity. An optimal electrolyte should enhance N₂ solubility, minimize the competing HER by limiting proton availability at the catalyst surface, and maintain catalyst stability.
The use of non-aqueous electrolytes, like tetrahydrofuran (B95107) (THF) mixed with ethanol, has been explored to suppress HER. However, challenges such as solvent decomposition can limit their long-term practicality. Electrolyte engineering strategies aim to optimize mass transport, chemi/physisorption, and the transfer of protons and electrons to improve catalytic performance and selectivity.
Photocatalytic this compound Synthesis
Photocatalytic this compound synthesis is another emerging technology that utilizes solar energy to drive the reduction of nitrogen to this compound, typically using water as the hydrogen source. This approach offers a sustainable and environmentally benign route for this compound production under mild conditions.
The process involves the use of photocatalysts that absorb light to generate electron-hole pairs. The generated electrons then migrate to reaction sites on the photocatalyst surface, where they participate in the reduction of nitrogen to this compound.
Significant research is focused on developing efficient photocatalytic materials for N₂ fixation. This includes exploring various materials such as metal oxides, bismuth oxyhalides, graphitic carbon nitride, and metal-organic frameworks (MOFs). MOFs, with their tunable structures and high surface areas, are being investigated as promising photocatalysts, sometimes in composite forms with cocatalysts or other semiconductors to enhance performance.
Challenges in photocatalytic this compound synthesis include achieving high efficiency and selectivity, as competitive water splitting can occur. Strategies to improve performance involve materials engineering, structure engineering (e.g., controlling morphology, defects, and band structure
Principles of Photocatalytic Nitrogen Fixation
Photocatalytic nitrogen fixation is a promising green and sustainable pathway for this compound synthesis that utilizes light energy to convert nitrogen (N₂) and water (H₂O) into this compound. mdpi.comresearchgate.netacs.org This process typically involves semiconductor-based photocatalysts that absorb light, generating electron-hole pairs. researchgate.netnih.gov The photoexcited electrons are then responsible for reducing the adsorbed N₂ molecules to NH₃, while holes can participate in oxidation reactions, such as water splitting to produce protons (H⁺) needed for the reaction. nih.govrsc.org The reaction mechanism is similar to other photocatalytic processes like water splitting and CO₂ reduction. nih.gov For successful photocatalytic nitrogen fixation, N₂ molecules must effectively adsorb onto the photocatalyst surface, followed by activation, redox reactions, and product dissociation. researchgate.net
Photocatalyst Development and Efficiency
Developing efficient photocatalysts is crucial for boosting the efficiency of this compound synthesis through photocatalytic nitrogen fixation. rsc.orgresearchgate.net Strategies for improving photocatalyst performance primarily focus on creating active sites, loading transition metals, facilitating charge separation, and weakening the strong N≡N triple bond in nitrogen molecules. mdpi.comacs.org Various materials have been investigated as photocatalysts, including semiconductor oxides (such as TiO₂, ZnO, Fe₂O₃, Ga₂O₃, W₁₈O₄₉), metal sulfides (like CdS), layered double hydroxides, and polymeric carbon nitride. rsc.orgresearchgate.net
The efficiency of photocatalytic nitrogen fixation is often evaluated by quantifying the nitrogenous products, such as this compound. nih.gov While significant progress has been made, the efficiency of this compound production using solar energy is still relatively low compared to industrial requirements, with reported rates around 100 µmol g⁻¹ h⁻¹ at best. researchgate.net Challenges remain in achieving efficient chemical adsorption and activation of N₂ under mild conditions. researchgate.netrsc.org Strategies like surface engineering and interface engineering are being employed to enhance N₂ adsorption and charge separation. rsc.org
Research findings highlight the importance of catalyst design. For instance, defect engineering, such as the creation of oxygen vacancies in bismuth molybdate (B1676688) nanosheets, has shown promise in enhancing photocatalytic activity for nitrogen fixation under visible light. bohrium.com These vacancies can enhance N₂ adsorption and reduction. bohrium.commdpi.com
Photoelectrocatalytic this compound Synthesis
Photoelectrocatalytic (PEC) this compound synthesis combines photocatalysis and electrocatalysis, utilizing both light and electrical energy to drive the nitrogen reduction reaction under mild conditions. mdpi.comrsc.org This approach is considered promising for sustainable this compound production from nitrogen and water. rsc.org PEC systems leverage semiconductor photoelectrodes that generate electron-hole pairs upon light irradiation, while an external electrical bias is applied to further enhance charge separation and facilitate the reaction kinetics. mdpi.comrsc.org
Improving the performance of PEC catalysts is a key area of research, focusing on enhancing selectivity, yield, and stability. rsc.org Various strategies are employed for fabricating new PEC catalysts, including vacancy engineering, ion doping, frustrated Lewis pair design, heterojunction construction, cocatalyst loading, and single atom synthesis. rsc.org While significant progress has been made, understanding the synergistic effect between light and electricity in PEC this compound synthesis remains a challenge. rsc.org
Biocatalytic this compound Synthesis
Biocatalytic this compound synthesis is inspired by natural nitrogen fixation processes carried out by microorganisms containing the nitrogenase enzyme. ox.ac.ukresearchgate.netrubio.vc Nitrogenase is capable of converting atmospheric N₂ to this compound under ambient conditions (room temperature and atmospheric pressure). researchgate.netox.ac.ukresearchgate.net This enzymatic process requires a significant input of chemical energy, typically supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). ox.ac.ukresearchgate.net
Biocatalysis employs microbes or isolated enzymes to produce this compound. rubio.vc This approach offers the potential for highly selective and energy-efficient this compound production under mild conditions, mimicking nature's own process. researchgate.networldscientific.com Research in this area often focuses on understanding the mechanism of nitrogenase and designing biomimetic catalysts or utilizing genetically modified microorganisms for enhanced this compound production. researchgate.net While biocatalysis holds great promise for sustainable this compound synthesis, it has not yet found widespread industrial application. researchgate.net
Plasma Excitation for this compound Production
Plasma-assisted this compound synthesis is an alternative method that utilizes electrical discharges to create a non-thermal plasma, which can activate the inert nitrogen molecules for reaction with hydrogen to form this compound under mild conditions. ammoniaenergy.orgmdpi.comgoogle.com Non-thermal plasmas contain high-energy electrons that can efficiently dissociate N₂ molecules into reactive species, such as nitrogen atoms and excited molecules, which are crucial for this compound synthesis. mdpi.comdiffer.nl
Plasma excitation can be used in conjunction with catalysts in a plasma-catalytic process, where the synergy between the plasma and the catalyst can enhance the reaction rate and efficiency. ammoniaenergy.orgmdpi.com The plasma helps in shifting the rate-limiting step from nitrogen dissociation to NHₓ formation. ammoniaenergy.org Various catalysts, including transition metals like Fe, Cu, Pd, Ag, and Au, as well as semi-metals like Ga, have been explored in plasma-assisted this compound synthesis. ammoniaenergy.org
Research has shown that plasma-enabled this compound synthesis can occur at relatively low temperatures and pressures compared to the Haber-Bosch process. ammoniaenergy.orgmdpi.comgoogle.com Studies have investigated the performance of various metal catalysts under plasma conditions, suggesting that the reaction between nitrogen radicals generated in the plasma phase and hydrogen atoms adsorbed on the catalyst surface plays a significant role. mdpi.com While plasma technology offers a promising route for this compound synthesis under mild conditions, further research is needed to improve energy efficiency and achieve commercially viable production rates. differ.nl
Ammonia As an Energy Carrier and Fuel
Ammonia (B1221849) as a Hydrogen Carrier
This compound's potential as a hydrogen carrier stems from its high gravimetric and volumetric hydrogen densities. ammoniaenergy.org It contains 17.6% hydrogen by weight and can be liquefied under mild conditions (approximately 8.6 bar at 20°C), which is significantly less energy-intensive than liquefying hydrogen. upenn.eduammoniaenergy.org This allows for the transportation of large quantities of hydrogen in a more compact and energy-efficient manner. thyssenkrupp.com The existing infrastructure for this compound, including ships and port terminals, can be leveraged for its use as an energy carrier, facilitating a smoother transition to a hydrogen-based economy. thyssenkrupp.com Once transported, the hydrogen can be released from this compound through a process known as decomposition or cracking. thyssenkrupp.com
The decomposition of this compound is the process of splitting the this compound molecule into its constituent elements: nitrogen (N₂) and hydrogen (H₂). This is an endothermic reaction, meaning it requires an input of energy, typically in the form of heat. acs.org While this compound can decompose thermally at temperatures around 500°C, the conversion efficiency is low, making it unsuitable for large-scale industrial applications. acs.org To overcome this, catalysts are employed to lower the activation energy and increase the reaction rate, enabling decomposition at lower temperatures and with greater efficiency. acs.org
2NH₃(g) ⇌ N₂(g) + 3H₂(g)
The mechanism of this process on a catalyst surface generally involves the following steps:
Adsorption: this compound molecules are adsorbed onto the active sites of the catalyst surface. acs.org
Dehydrogenation: The N-H bonds are sequentially broken, leading to the formation of adsorbed nitrogen and hydrogen species. acs.org
Desorption: The resulting nitrogen and hydrogen atoms recombine and desorb from the catalyst surface as N₂ and H₂ gas. acs.org
The kinetics of this compound decomposition, which describe the rate of the reaction, are influenced by factors such as temperature, pressure, and the nature of the catalyst. The rate-determining step, or the slowest step in the reaction sequence, can vary depending on the catalyst used. For many metal catalysts, the associative desorption of nitrogen atoms from the catalyst surface is considered the rate-limiting step. cam.ac.uk
Ruthenium (Ru) is widely regarded as the most active monometallic catalyst for this compound decomposition, exhibiting high activity at relatively low temperatures. cam.ac.ukheraeus-precious-metals.commdpi.com The high performance of ruthenium-based catalysts is attributed to its strong interaction with nitrogen atoms. jst.go.jp
The performance of ruthenium catalysts can be significantly influenced by the support material and the addition of promoters. Carbon-based supports, such as carbon nanotubes (CNTs), have been shown to be effective due to their high surface area and conductivity, which can facilitate electron transfer and enhance catalytic activity. cam.ac.ukacs.org Metal oxides like ceria (CeO₂) and alumina (B75360) (Al₂O₃) are also used as supports. heraeus-precious-metals.comcam.ac.uk The addition of alkali and alkaline earth metals as promoters can further enhance the activity of ruthenium catalysts by modifying the electronic properties of the ruthenium nanoparticles. heraeus-precious-metals.comcam.ac.uk
Interactive Table: Performance of Ruthenium-Based Catalysts
| Catalyst | Support | Promoter | Temperature (°C) | NH₃ Conversion (%) | H₂ Production Rate (mmol gcat⁻¹ min⁻¹) |
|---|---|---|---|---|---|
| Ru | CNT | - | 450 | ~97 | - |
| Ru | CeO₂ | - | 400 | >80 | - |
| Ru-Na | CNT | Na | 400 | ~90 | - |
| Ru | Al₂O₃ | - | 550 | ~100 | - |
| Ru | κ-Al₂O₃ | - | 450 | ~100 | 0.7 (molH₂ (gRu min)⁻¹) |
Due to the high cost and scarcity of ruthenium, nickel (Ni)-based catalysts have been extensively investigated as a more cost-effective alternative. mdpi.comacs.org While generally less active than ruthenium, nickel catalysts can achieve good performance at higher temperatures. mdpi.com
Research has focused on improving the activity of nickel-based catalysts through various strategies, including the use of different support materials and the addition of promoters. Supports such as silica (SiO₂), ceria (CeO₂), and alumina (Al₂O₃) have been studied. mdpi.com The addition of promoters like rare earth oxides (e.g., La₂O₃, CeO₂) and alkali or alkaline earth metals has been shown to significantly enhance the this compound decomposition activity of nickel catalysts. mdpi.com Recent studies have also explored novel catalyst formulations, such as nickel supported on calcium imide (CaNH), which have demonstrated high efficiency at lower temperatures. acs.org
Interactive Table: Performance of Nickel-Based Catalysts
| Catalyst | Support | Promoter | Temperature (°C) | NH₃ Conversion (%) |
|---|---|---|---|---|
| Ni | CeO₂ | - | 650+ | High |
| Ni | CeO₂ | Ba | 650+ | Surpassed Ru catalyst |
Cobalt (Co)-based catalysts represent another promising class of non-noble metal catalysts for this compound decomposition. cam.ac.uk Cobalt's nitrogen binding energy is considered to be close to the optimal range for this reaction. cam.ac.uk The catalytic activity of cobalt-based catalysts is influenced by factors such as the crystallite size and the interaction between the cobalt and the support material. cam.ac.uk
Various carbon materials have been explored as supports for cobalt catalysts, with microporous supports that stabilize small cobalt nanoparticles leading to higher catalytic activities. cam.ac.uk Promoters such as aluminum, calcium, and potassium oxides have been shown to enhance the activity of cobalt catalysts. mdpi.comnih.gov Bimetallic catalysts, particularly those combining cobalt and molybdenum, have also shown potential for improved performance. cam.ac.uk
Interactive Table: Performance of Cobalt-Based Catalysts
| Catalyst | Support | Promoter | Temperature (°C) | NH₃ Conversion (%) |
|---|---|---|---|---|
| Co(0) | - | Al₂O₃, CaO, K₂O | 500 | 40.1 |
| Co(0) | - | Al₂O₃, CaO, K₂O | 550 | 50 |
| Co | CNTs | - | 700 | ~100 |
The development of non-noble metal catalysts for this compound decomposition is a key area of research aimed at reducing costs and improving the economic viability of this compound as a hydrogen carrier. cam.ac.uk Besides nickel and cobalt, iron (Fe)-based catalysts have also been studied, although they generally exhibit lower activity. cam.ac.uk
A significant challenge for non-noble metal catalysts is the strong adsorption of nitrogen on the catalyst surface, which can inhibit the reaction rate, particularly at lower temperatures. researchgate.net Strategies to overcome this include the development of bimetallic and multimetallic catalysts, where the addition of a second metal can modify the electronic properties of the primary metal and facilitate nitrogen desorption. cam.ac.uk For instance, cobalt-molybdenum and iron-chromium bimetallic systems have shown promising results. cam.ac.uknih.gov The design of catalyst supports and the use of promoters also play a crucial role in enhancing the performance of non-noble metal catalysts. researchgate.net
This compound Decomposition for Hydrogen Production
Thermocatalytic this compound Decomposition: Mechanisms and Kinetics
Single-Atom and Metal Cluster Catalysts (SACs) in this compound Decomposition
Recent advancements in catalysis have highlighted the potential of single-atom and metal cluster catalysts (SACs) for efficient this compound decomposition. These catalysts, which feature isolated metal atoms or small clusters dispersed on a support, offer high atom utilization and unique electronic properties compared to traditional nanoparticle catalysts. researchgate.netnih.gov Among the various metals explored, Ruthenium (Ru) has consistently demonstrated exceptional activity and stability, making it a leading candidate for this application. researchgate.netnih.govcnr.it
The catalytic activity of SACs is significantly influenced by the metal's chemical microenvironment, making the engineering of their geometric and electronic structures crucial for optimizing performance. cnr.it For instance, atomically dispersed Ru atoms on a magnesium oxide (MgO) support have shown remarkably high rates of this compound decomposition due to strong metal-support interactions. researchgate.net
Beyond noble metals, there is growing interest in developing SACs from more abundant and cost-effective transition metals. Iron-group single-atom catalysts have been a focus of recent research. cnr.it While Ru-SACs have shown significant activity at temperatures around 400 °C, a notable achievement compared to the poor low-temperature performance of conventional Ru catalysts, recent studies on Cobalt (Co) and Nickel (Ni) SACs have also revealed promising performance, in some cases comparable to noble metal catalysts. cnr.it The development of non-noble metal SACs is considered highly attractive for potential industrial applications. nih.gov
Metal cluster catalysts, which consist of a few atoms, also show significant promise. For example, a molybdenum (Mo) metal cluster catalyst with a size of not more than 1 nanometer has been shown to effectively cleave stable N₂ molecules and continuously synthesize this compound under mild conditions, a process that is reversible and relevant to decomposition. riken.jp Theoretical studies have also explored bimetallic clusters, such as Rhodium-Cobalt (Rh₁Co₃) dispersed on a Cobalt Oxide (CoO) surface, which exhibit high catalytic activity for this compound synthesis, indicating their potential for the reverse decomposition reaction. acs.org The enhanced intra-cluster interactions in small clusters, like those of 3-atom Ru clusters, can alter the electronic properties of the metal and promote the adsorption and activation of nitrogen-containing molecules. acs.org
Table 1: Performance of Various Single-Atom and Metal Cluster Catalysts in this compound Reactions
| Catalyst Type | Metal(s) | Support Material | Key Findings | Reference(s) |
|---|---|---|---|---|
| Single-Atom Catalyst (SAC) | Ruthenium (Ru) | Magnesium Oxide (MgO) | High decomposition rate due to strong metal-support interaction. | researchgate.net |
| Single-Atom Catalyst (SAC) | Iron (Fe) | Active Carbon | Achieved an NH₃ production rate of 98 µmol g⁻¹ h⁻¹ at room temperature. | cnr.it |
| Single-Atom Catalyst (SAC) | Cobalt (Co) | N-doped Carbon | Co-N₂ coordination structure showed the best activity for NH₃ synthesis. | nih.gov |
| Metal Cluster Catalyst | Molybdenum (Mo) | Porous Supports | Effective cleavage of N₂ and continuous this compound synthesis under mild conditions. | riken.jp |
| Bimetallic Cluster Catalyst | Rhodium-Cobalt (Rh₁Co₃) | Cobalt Oxide (CoO) | High catalytic activity for this compound synthesis due to charge buffering. | acs.org |
Impact of Catalyst Morphology, Size, and Support on Decomposition
The efficiency of this compound decomposition is critically dependent on the catalyst's physical and chemical properties, including its morphology, particle size, and the nature of the support material. The support plays a crucial role, as it can influence the dispersion of the active metal and modify its electronic properties. jst.go.jp
High-surface-area materials are often favored as supports because they allow for a high dispersion of the active metal, which in turn creates more active sites for the reaction. jst.go.jp Carbon-based materials such as carbon nanotubes (CNTs), carbon nanofibers, and graphene have been extensively studied as supports for Ruthenium (Ru)-based catalysts. jst.go.jpmdpi.com These materials not only offer a large surface area but can also enhance catalytic performance through electronic effects. Research suggests that carbon supports with highly graphitic structures, good electroconductivity, and nitrogen doping can improve the catalytic activity by facilitating electron transfer from the carbon support to the Ru. jst.go.jp For instance, Ru nanoparticles supported on nitrogen-doped carbon nanofibers have shown higher this compound decomposition activity compared to those on nitrogen-free nanofibers. acs.org
The interaction between the metal and the support is a key factor. A strong interaction can lead to smaller, more uniformly distributed metal nanoparticles. acs.org For non-precious metal catalysts like Nickel (Ni), the properties of the support are also vital. In one study, Ni supported on magnesium aluminate (MgAl₂O₄) derived from a layered double hydroxide (LDH) precursor exhibited high this compound conversion. nih.govbohrium.com The high specific surface area of this support led to highly dispersed Ni on the surface, which in turn promoted the this compound decomposition reaction and mitigated hydrogen poisoning. nih.govbohrium.com
Kinetic analyses have shown that the support can alter the reaction kinetics. For the Ni/MgAl₂O₄-LDH catalyst, a linear relationship was observed between the dispersion of Ni on the surface and the reaction orders with respect to hydrogen and this compound. nih.govbohrium.com This indicates that enhanced performance can be attributed to both a strengthened this compound decomposition reaction and weakened hydrogen poisoning due to the highly dispersed Ni. nih.govbohrium.com
Influence of Energy Sources (e.g., Microwave, Photothermal) on Catalytic Performance
Microwave-assisted this compound decomposition has emerged as a promising technique. shokubai.orgosti.govmetu.edu.tr Unlike conventional heating which relies on conduction, convection, and radiation, microwave heating generates heat directly within the catalyst particles through dielectric heating. shokubai.orgosti.gov This can lead to rapid and selective heating of the catalyst bed. shokubai.org Studies have shown that microwave-assisted processes can achieve high this compound conversion at significantly lower temperatures compared to conventional heating methods. osti.govmetu.edu.tr
For example, complete conversion of this compound was achieved at 450°C over an iron-incorporated mesoporous carbon catalyst in a microwave reactor system, whereas the same catalyst required 600°C to achieve complete conversion in a conventionally heated reactor. metu.edu.trgazi.edu.tr The mesoporous carbon in this case acts as both the catalyst support and the microwave receptor. metu.edu.trgazi.edu.tr Similarly, a study using a ternary metal nitride catalyst (Co₂Mo₃N) in a microwave-assisted process demonstrated a peak energy efficiency at 400°C with over 90% this compound conversion. osti.gov This was found to be approximately ninety times more energy-efficient than a conventional system. osti.gov The activation energy for the microwave-based process was also found to be about 20% lower, highlighting the energetic advantage of this approach. osti.gov
Photothermal catalysis, which utilizes light to generate heat at the catalyst surface, is another area of investigation. While less documented for this compound decomposition specifically in the provided search results, the principles of localized heating are similar to microwave-assisted catalysis and could offer benefits in terms of energy efficiency and reaction control.
This compound Decomposition Reactor Design and System Integration
The design of the this compound decomposition reactor and its integration into a larger energy system are critical for the practical application of this compound as a hydrogen carrier. The reactor must be designed to efficiently transfer heat to the catalyst bed to drive the endothermic decomposition reaction while minimizing energy losses.
Several reactor designs are being investigated, including tubular reactors and membrane reactors. repec.org A tubular this compound decomposition reactor can be modeled using finite-time thermodynamics to optimize its configuration for minimum heat transfer rate and power consumption. repec.org Such optimizations can lead to significant reductions in energy requirements compared to non-optimized designs. repec.org Key parameters in the design of these reactors include the tube length, reactant inlet temperature, and reactant inlet pressure. repec.orgresearchgate.net
Membrane reactor technology offers a paradigm shift in catalyst and reactor design by integrating the reaction and separation of hydrogen in a single unit. kaust.edu.sa This can enhance this compound conversion by continuously removing hydrogen from the reaction zone, thereby shifting the equilibrium towards the products. kaust.edu.sa This approach is being explored for scaling up this compound decomposition processes for high-pressure, high-purity hydrogen production. kaust.edu.sa
Furthermore, existing industrial infrastructure, such as industrial reformers, can be repurposed for hydrogen production via this compound decomposition. kaust.edu.sa Optimization of a top-fired multi-tube industrial this compound cracker has demonstrated its viability, achieving a 98% this compound conversion rate and a significant hydrogen production capacity. kaust.edu.sa
This compound Storage and Transport Feasibility
This compound is considered a highly promising energy carrier, particularly for the storage and transport of hydrogen, due to several advantageous properties. upenn.edumhi.comengineering.comenagas.eseconnectenergy.comenergycentral.com Its high hydrogen density is a significant factor; liquid this compound has a volumetric hydrogen density of approximately 121 kg of hydrogen per cubic meter, which is higher than that of liquid hydrogen (71 kg/m ³). atomfair.comammoniaenergy.org This allows for the transport of larger quantities of hydrogen in a given volume. mhi.comthyssenkrupp.com
A major advantage of this compound is the relative ease with which it can be liquefied. It can be stored as a liquid at a moderate pressure of about 10 bar at room temperature, or at -33°C at ambient pressure. atomfair.comfuturebridge.com These conditions are significantly less demanding than those required for liquid hydrogen, which needs to be stored at cryogenic temperatures of -253°C. atomfair.com This makes the storage and transport of this compound simpler, safer, and more energy-efficient. mhi.comenagas.esthyssenkrupp.com
Furthermore, there is an existing global infrastructure for the production, storage, and transport of this compound, primarily for the fertilizer industry. mhi.comatomfair.comthyssenkrupp.com This infrastructure, which includes pipelines, ships, and port terminals, can be adapted for its use as an energy carrier, potentially reducing the initial investment required to establish a hydrogen economy. atomfair.comthyssenkrupp.com The United States, for example, has 5,000 km of this compound pipelines. upenn.edu
While there are challenges, such as the energy cost of this compound synthesis and its subsequent cracking back into hydrogen, for long-distance and long-duration storage, this compound is often considered more feasible than compressed or liquefied hydrogen. upenn.edumhi.com The round-trip energy efficiency of using this compound as a hydrogen vector is a key consideration, with the energy demands of synthesis and cracking being significant. upenn.edu
Table 2: Comparison of Hydrogen and this compound as Energy Carriers
| Property | Hydrogen (Liquid) | This compound (Liquid) | Reference(s) |
|---|---|---|---|
| Volumetric Hydrogen Density | 71 kg/m³ | 121 kg/m³ | atomfair.com |
| Storage Temperature (at 1 atm) | -253°C | -33°C | atomfair.com |
| Storage Pressure (at room temp) | Very high | ~10 bar | atomfair.comsciltp.com |
| Existing Infrastructure | Limited | Established globally | atomfair.comthyssenkrupp.com |
Direct Combustion of this compound as a Carbon-Free Fuel
This compound can be used directly as a carbon-free fuel in various applications, including internal combustion engines and gas turbines. engineering.comnems.ecooffshore-energy.biz Its primary advantage in this context is that its combustion does not produce carbon dioxide (CO₂), soot, or sulfur oxides (SOₓ). nems.ecoiea-amf.orgfrontiersin.org This makes it an attractive option for decarbonizing sectors such as shipping and power generation. econnectenergy.comoffshore-energy.biz
However, the direct combustion of this compound presents several challenges. This compound has a relatively low calorific value, a high autoignition temperature, a narrow flammability range (15-28% by volume in air), and a low laminar burning velocity. sciltp.comiea-amf.org These properties make it difficult to ignite and sustain combustion compared to conventional hydrocarbon fuels. offshore-energy.biziea-amf.org
One of the main concerns with this compound combustion is the potential for nitrogen oxide (NOₓ) formation. sciltp.comiea-amf.orgfrontiersin.org Since this compound is a nitrogen-based molecule, its combustion can lead to the formation of NO, NO₂, and small amounts of nitrous oxide (N₂O), which is a potent greenhouse gas. iea-amf.org However, these emissions can be controlled. In fuel-rich combustion, NOₓ emissions tend to decrease. iea-amf.org Additionally, after-treatment systems like Selective Catalytic Reduction (SCR), which ironically use this compound as a reductant, can be employed to significantly reduce NOₓ emissions. iea-amf.org
Research is ongoing to overcome the challenges of this compound combustion. This includes the development of advanced combustion technologies and the use of this compound in blends with other fuels that have better combustion properties, such as hydrogen or methane (B114726). sciltp.comfrontiersin.org
Combustion Characteristics and Reaction Kinetics
The combustion characteristics of this compound are defined by its fundamental properties, which differ significantly from those of traditional fuels. The laminar burning velocity of this compound/air mixtures is notably low, with a peak value of around 6.3 to 8.2 cm/s at an equivalence ratio (φ) of approximately 1.1, at 298 K and 1 atm. frontiersin.org This slow flame speed contributes to difficulties in achieving stable and efficient combustion. sciltp.com
The reaction kinetics of this compound combustion are complex and are the subject of ongoing research to develop accurate chemical kinetic models. The ignition delay time for this compound is also very long, further complicating its use in internal combustion engines. sciltp.com
Several factors influence the combustion characteristics of this compound:
Pressure: The laminar burning velocity of this compound flames generally decreases with increasing initial pressure, although a slight increase has been observed at pressures just above atmospheric before the trend reverses. frontiersin.orgfrontiersin.org
Temperature: Increasing the initial temperature of the this compound/air mixture leads to an exponential increase in the flame speed. frontiersin.org
Oxygen Enrichment: Increasing the oxygen concentration in the oxidizer significantly enhances the laminar burning velocity of this compound flames. frontiersin.org
Fuel Blending: The addition of fuels with higher reactivity, such as hydrogen, methane, or other alkanes, is an effective strategy to improve the combustion properties of this compound. sciltp.comfrontiersin.org Mixing this compound with hydrogen has been found to be particularly effective in enhancing flame propagation. frontiersin.org
Table 3: Laminar Burning Velocity of this compound/Air Flames under Various Conditions
| Equivalence Ratio (φ) | Initial Temperature (K) | Initial Pressure (atm) | Peak Laminar Burning Velocity (cm/s) | Reference(s) |
|---|---|---|---|---|
| ~1.1 | 298 | 1 | 6.3 - 8.2 | frontiersin.org |
| 1.05 | 295 | 1 | ~6.0 | sciltp.com |
| 0.9 - 1.2 | 298 | 0.3 - 1.6 | Peak at 0.5 atm for stoichiometric flame | frontiersin.orgfrontiersin.org |
| 1.1 | 298 - 423 | 1 | 6.98 - 14.87 | frontiersin.org |
Engine and Turbine Applications
This compound is emerging as a promising carbon-neutral fuel for both internal combustion engines (ICEs) and gas turbines. marinh3.ac.ukmdpi.com While it offers significant advantages like zero carbon dioxide emissions and a well-established infrastructure for transport and storage, its intrinsic properties present combustion challenges. marinh3.ac.ukresearchgate.net These include a high auto-ignition temperature and slow flame propagation speed, which can lead to poor ignition and combustion instability. mdpi.com
Internal Combustion Engines (ICEs): To overcome this compound's combustion hurdles in ICEs, researchers are exploring several strategies. In spark-ignition (SI) engines, using a secondary fuel with higher reactivity, such as hydrogen, can significantly improve flame speed and combustion stability. marinh3.ac.ukfrontiersin.org Studies on four-stroke SI engines using pure this compound have shown that higher spark energy and advanced ignition timing are necessary for successful operation. mdpi.com In compression-ignition (CI) engines, this compound is effectively used in a dual-fuel mode. frontiersin.org For instance, one study found that this compound could provide up to 84.2% of a diesel engine's energy input, leading to a reduction in carbon-based emissions like CO2, CO, and particulate matter, though it increased emissions of nitrogen oxides (NOx) and unburned this compound. mdpi.com
Gas Turbines: Leading manufacturers are actively developing gas turbines capable of running on this compound. ammoniaenergy.orggevernova.com These can be new-build turbines or retrofits of existing assets. ammoniaenergy.org The development often leverages decades of experience with hydrogen-fired turbines. ammoniaenergy.org Common strategies involve either feeding pressurized liquid this compound directly into the turbine or evaporating it into a gaseous fuel beforehand. ammoniaenergy.org Due to this compound's low reactivity compared to natural gas, a start-up or pilot fuel, such as methane or biofuels, is typically required to ensure stable ignition and combustion. ammoniaenergy.orggevernova.com
Several key projects and collaborations are advancing this technology:
GE Vernova and IHI: This collaboration aims to develop a gas turbine combustor that can burn 100% liquid this compound by 2030, with testing scheduled to begin in 2025. gevernova.com
Mitsubishi Power: This company is focusing on a strategy that involves evaporating liquid this compound into a gaseous fuel before it enters the turbine. ammoniaenergy.org
Hanwha and Baker Hughes: These companies are working together to develop an this compound-powered gas turbine for the maritime industry, aiming for a completely carbon-free propulsion system for ships like LNG carriers by 2028. hanwha.com
Table 1: Comparison of this compound Combustion Properties with Conventional Fuels
| Property | This compound (NH3) | Methane (CH4) | Gasoline | Diesel |
|---|---|---|---|---|
| Flammability Limits (vol% in air) | 15 - 28 | 5 - 15 | 1.4 - 7.6 | 0.6 - 5.5 |
| Auto-ignition Temperature (°C) | 651 | 580 | 246 - 280 | 210 |
| Laminar Flame Speed (m/s) | ~0.07 | ~0.38 | ~0.4 | ~0.3 |
| Lower Heating Value (MJ/kg) | 18.6 | 50.0 | 44.4 | 42.5 |
This compound Slip Mitigation Strategies
A key challenge in this compound combustion is "this compound slip," which is the release of unreacted this compound into the atmosphere. zeroinstrument.com This occurs in systems like Selective Catalytic Reduction (SCR) and Selective Non-Catalytic Reduction (SNCR), which use this compound to reduce NOx emissions. zeroinstrument.comaet-biomass.com this compound slip can result from several factors, including over-injection of this compound, non-uniform distribution in the flue gas, and temperatures that are not optimal for the chemical reaction. zeroinstrument.comaet-biomass.com
Effective mitigation requires a multi-faceted approach encompassing system design, operational control, and maintenance.
Optimized System Design: This includes the use of advanced this compound injection systems, such as zoned or dynamic distribution grids, to ensure an even dispersion of this compound across the flue gas stream. zeroinstrument.com The selection of catalysts tailored to the specific flue gas composition and operating conditions is also crucial for maximizing reaction efficiency. zeroinstrument.com
Real-Time Monitoring and Control: Implementing control systems to maintain the optimal molar ratio of this compound to NOx is essential to prevent over-injection. zeroinstrument.com This can involve measuring NOx concentrations in the engine's feed gas to calculate the precise amount of this compound needed. google.com Additionally, managing the temperature, for instance through flue gas reheating, ensures the reaction occurs within the ideal temperature window. zeroinstrument.comaet-biomass.com
Enhanced Maintenance: Regular inspection and calibration of equipment like injection valves and flow meters ensure accurate performance. zeroinstrument.com Catalysts require periodic cleaning and regeneration to maintain their activity. zeroinstrument.com Furthermore, applying protective coatings can mitigate the corrosive effects of ammonium (B1175870) bisulfate deposits, which can form from this compound slip. zeroinstrument.com
This compound Fuel Cell Technologies
Direct this compound fuel cells represent a highly efficient technology for converting the chemical energy stored in this compound directly into electricity. rsc.org This technology is particularly promising for "green this compound," which is produced using renewable energy sources. rsc.org
The most common type of this compound fuel cell is the Solid Oxide Fuel Cell (SOFC). rsc.org SOFCs operate at high temperatures, typically between 500 and 1000 °C. rsc.org This high operating temperature provides a key advantage: it allows the this compound to be broken down, or "cracked," into hydrogen and nitrogen directly within the fuel cell, eliminating the need for a separate external cracking unit. rsc.orgresearch.csiro.au The hydrogen produced is then consumed in the fuel cell reaction to generate electricity, with water and nitrogen as the only byproducts. environmentenergyleader.com
Research and development in this area are progressing, with several key initiatives:
The Fraunhofer Institute for Ceramic Technologies and Systems (IKTS) has developed a demonstration plant that uses an SOFC stack to convert this compound to electricity with an efficiency level of 60%. environmentenergyleader.com
Australia's CSIRO is leveraging its expertise in fuel cell systems to develop and test this compound fuel cell materials and stacks, aiming to create efficient, modular, and scalable devices. research.csiro.au
Commercial entities like Alma Clean Power are testing modular, 100 kW direct this compound SOFCs for maritime applications. ammoniaenergy.org
This compound fuel cells offer a pathway to decarbonize various sectors, including providing power for industries, municipalities, and data transmission infrastructure, as well as serving as an eco-friendly propulsion option for large ships. environmentenergyleader.comhorizon-europe.gouv.fr
Techno-Economic Analyses of this compound as an Energy Vector
Techno-economic analyses consistently identify this compound as a feasible and promising energy carrier for a low-carbon future, with costs comparable to hydrogen-based energy systems. cetjournal.itcardiff.ac.uk These studies evaluate the entire value chain, from production using either natural gas with carbon capture ("blue this compound") or renewable energy ("green this compound") to its transport and final use. cetjournal.itresearchgate.net
Key Comparative Findings:
A study comparing blue and green this compound production found that an advanced blue this compound concept (Gas Switching Reforming) could achieve a levelized cost of this compound (LCOA) of 332.1 €/ton, which is more attractive than conventional methods. Green this compound was found to be considerably more expensive, with costs ranging from 484.7 to 772.1 €/ton depending on the location and availability of renewable resources. researchgate.net
Another analysis focused on using this compound to transport wind energy from Scotland to Wales. It determined that transporting energy via this compound on a maritime carrier was the most cost-effective scenario, with a resulting levelized cost of hydrogen (LCOH) of $9.93 per kg after cracking the this compound back to hydrogen at the destination. This was lower than the cost of transporting liquid hydrogen directly. cardiff.ac.ukresearchgate.net
These analyses highlight that this compound has the advantage of a well-established and mature infrastructure for storage and transport, which could allow for more rapid deployment compared to a hydrogen-based economy where transport and storage solutions are still under development. cardiff.ac.ukresearchgate.net
Table 2: Levelized Cost of Hydrogen (LCOH) for Different Energy Transport Scenarios
| Scenario | Transport Method | Energy Carrier | Levelized Cost of Hydrogen (USD/kg H2) |
|---|---|---|---|
| Orkney, Scotland to Milford Haven, Wales | Maritime Carrier | This compound (cracked at destination) | $9.93 |
| Orkney, Scotland to Milford Haven, Wales | Maritime Carrier | Liquid Hydrogen | $10.86 |
| Orkney, Scotland to Milford Haven, Wales | Pipeline | Hydrogen Gas | $11.23 |
Data sourced from a techno-economic analysis of exporting wind energy. cardiff.ac.ukresearchgate.net
Ammonia in Environmental Biogeochemistry and Remediation
Atmospheric Chemistry and Transport of Ammonia (B1221849)
This compound (NH₃) is a significant and the most abundant alkaline gas in the Earth's atmosphere. researchgate.net Its presence and chemical transformations have profound implications for atmospheric chemistry, air quality, and climate. researchgate.netncsu.edu
Globally, this compound emissions are estimated to be around 54 million metric tons of nitrogen per year, with approximately 60% originating from human-related (anthropogenic) sources. cambridge.org The primary anthropogenic source of atmospheric this compound is agriculture, accounting for roughly 85-93% of total emissions in regions like the United States and the European Union. noaa.goveuropa.eu
Key agricultural sources include:
Livestock Waste: The decomposition of urea (B33335) in animal manure and urine is a major contributor. noaa.govwww.gov.uk Cattle are a particularly significant source. www.gov.ukenergysecurity.gov.uk
Fertilizer Application: The use of nitrogen-based fertilizers on agricultural lands leads to this compound volatilization. energysecurity.gov.uknih.gov
Other notable sources of this compound emissions include:
Biomass burning, including forest fires. cambridge.orgnih.gov
Industrial processes and fossil fuel combustion to a lesser extent. nih.gov
Natural sources such as oceans and soils under native vegetation. ncsu.educambridge.org
Waste management activities like composting and anaerobic digestion. www.gov.uk
Global this compound Emission Sources
| Source Category | Estimated Contribution |
| Anthropogenic Sources | ~60% |
| Domestic Animal Excreta | Major |
| Fertilizers | Major |
| Biomass Burning | Significant |
| Fossil Fuel Combustion | Minor |
| Natural Sources | ~40% |
| Oceans | Important |
| Crops | Important |
Data derived from multiple sources indicating the relative importance of various this compound emission categories globally. cambridge.org
Once in the atmosphere, gaseous this compound plays a crucial role in the formation of secondary air pollutants. noaa.gov It readily reacts with acidic gases such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to form ammonium (B1175870) salts, which are major components of fine particulate matter (PM₂.₅). noaa.govaaqr.org
The key reactions are:
NH₃ + H₂SO₄ → NH₄HSO₄ (Ammonium bisulfate)
NH₄HSO₄ + NH₃ → (NH₄)₂SO₄ (Ammonium sulfate) noaa.gov
NH₃ + HNO₃ ↔ NH₄NO₃ (Ammonium nitrate) noaa.gov
The formation of ammonium nitrate (B79036) is a reversible reaction, and its stability is dependent on temperature and humidity. noaa.gov These ammonium aerosols contribute significantly to air pollution, leading to reduced visibility and adverse health effects. researchgate.netafbini.gov.uk In some urban areas, this compound emissions have been found to have a more substantial association with PM₂.₅ levels than emissions of sulfur dioxide (SO₂) and nitrogen oxides (NOx). nih.gov
Furthermore, the deposition of this compound and ammonium contributes to the acidification of soils and water bodies. unl.edu While this compound itself is alkaline, its conversion to nitrate in the soil through nitrification releases hydrogen ions, leading to acidification. cambridge.orgnih.gov This process can damage sensitive ecosystems. unl.edu Atmospheric this compound and nitrous oxides are also precursors to tropospheric ozone, a component of smog. wikipedia.org
The transport and fate of this compound are heavily influenced by its interactions within the atmospheric boundary layer. Gaseous this compound has a relatively short atmospheric lifetime and is often deposited close to its source, typically within the first 4-5 kilometers. nih.gov This rapid dry deposition occurs as this compound is absorbed by vegetation, soils, and water surfaces. noaa.gov
However, when this compound is converted into fine particulate ammonium aerosols (e.g., ammonium sulfate (B86663) and ammonium nitrate), its atmospheric lifetime is extended. researchgate.netnih.gov These smaller particles can be transported over long distances, making this compound pollution a regional-scale issue. nih.govchimia.ch The exchange of this compound between the atmosphere and surfaces like vegetation and soils is bidirectional, depending on a "compensation point." cambridge.orgnoaa.gov If the ambient this compound concentration is higher than the compensation point of the surface, deposition occurs. Conversely, if the ambient concentration is lower, the surface can act as a source, releasing this compound into the atmosphere. noaa.gov This dynamic exchange is a critical factor in air quality models but is often a source of uncertainty. noaa.gov
This compound in the Global Nitrogen Cycle
This compound is a central compound in the global nitrogen cycle, the process by which nitrogen is converted between its various chemical forms and circulated between the atmosphere, terrestrial, and marine ecosystems. usgs.govberkeley.edu
Human activities have dramatically altered the global nitrogen cycle, primarily through the industrial production of this compound for fertilizers and the cultivation of nitrogen-fixing crops. nih.gov It is estimated that human activities now fix atmospheric nitrogen into reactive forms at a rate comparable to all natural terrestrial processes combined. nih.govesa.org This massive influx of reactive nitrogen, largely in the form of this compound, has led to a significant perturbation of the global nitrogen cycle. colostate.edupnas.org
In the United States, for instance, nitrogen deposition from agriculture-related this compound now surpasses the effects of fossil fuel combustion emissions. colostate.edu This shift highlights the growing importance of managing this compound emissions from agricultural sources to mitigate their environmental impact. colostate.edu The increased availability of reactive nitrogen in the environment can lead to nitrogen saturation in ecosystems, which can weaken productivity and harm the health of plants and animals. wikipedia.org
The excess deposition of this compound and ammonium from the atmosphere has significant ecological consequences for both terrestrial and aquatic ecosystems. colostate.edu
Terrestrial Ecosystems:
Eutrophication and Biodiversity Loss: Increased nitrogen deposition can act as a fertilizer, favoring the growth of fast-growing, nitrogen-loving plant species. afbini.gov.ukrand.org These species can out-compete more sensitive, native plants, leading to a decrease in biodiversity. colostate.edurand.org Heathlands, bogs, and certain forests are particularly vulnerable to these changes. nih.govrand.org
Soil Acidification: As mentioned earlier, the nitrification of deposited ammonium releases acid into the soil, which can harm sensitive ecosystems. unl.educolostate.edu
Direct Plant Damage: High concentrations of gaseous this compound can cause visible foliar injury to vegetation. nih.gov It can also alter plant growth, nutrient balance, and increase susceptibility to frost, drought, and pathogens. nih.govrand.org
Critical Loads of Nitrogen Deposition for Terrestrial Ecosystems
| Ecosystem Type | Critical Load (kg N ha⁻¹ yr⁻¹) |
| Most Vulnerable (heaths, bogs, cryptogams) | 5-10 |
| Forests | 10-20 |
These values represent the amount of total nitrogen deposition that most vulnerable and forest ecosystems can tolerate before experiencing negative effects. nih.gov
Aquatic Ecosystems:
Eutrophication: The runoff of excess nitrogen from terrestrial systems into water bodies leads to eutrophication. unl.edupalintest.com This enrichment of nutrients causes excessive growth of algae (algal blooms). palintest.com The subsequent decomposition of this algal biomass depletes dissolved oxygen in the water, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions that are harmful to fish and other aquatic organisms. palintest.comaquaread.com
Toxicity to Aquatic Life: this compound is highly toxic to many aquatic organisms, particularly fish and invertebrates. mda.state.mn.usolympianwatertesting.com The toxicity is influenced by water temperature and pH. aquaread.comolympianwatertesting.com Even at very low concentrations, this compound can be lethal to sensitive freshwater fish. mda.state.mn.us For example, a 48-hour lethal concentration (LC50) for some sensitive freshwater fish is as low as 0.02 mg/L of unionized this compound. mda.state.mn.us It can cause damage to gills, eyes, and skin, and interfere with metabolic processes. aquaread.com
This compound in Soil Fertility and Nitrogen Use Efficiency Research
This compound (NH₃) and its protonated form, ammonium (NH₄⁺), are central to soil fertility and the global nitrogen cycle. Nitrogen is an essential nutrient for plant growth, forming a core component of amino acids, proteins, and DNA. ucar.edubyjus.com While Earth's atmosphere is approximately 80% nitrogen, it exists as dinitrogen gas (N₂), a form unusable by most plants. ucar.edu The conversion of atmospheric N₂ into biologically available forms like this compound is a critical process for agricultural productivity. nih.gov This conversion happens naturally through lightning and biological nitrogen fixation by microorganisms, such as bacteria in the root nodules of leguminous plants. ucar.edubyjus.comlibretexts.org In modern agriculture, the Haber-Bosch process allows for the industrial synthesis of this compound, which is the foundation for most nitrogen fertilizers, including anhydrous this compound, urea, and ammonium nitrate. mdpi.com
When applied to soil, these fertilizers increase the concentration of ammonium, which can be directly taken up by plants. nih.gov Microorganisms in the soil can also convert ammonium to nitrate (NO₃⁻) through a process called nitrification; nitrate is another primary form of nitrogen that plants absorb. ucar.edunih.gov The availability of these nitrogen forms is often the most significant limiting factor for crop growth. ucar.edu
However, the efficiency with which crops use applied nitrogen is often low. Globally, it is estimated that crops absorb only about 50% of the nitrogen applied through fertilizers. nih.govfrontiersin.orgekb.eg The remaining portion is lost to the environment through various processes, presenting both economic losses for farmers and significant environmental challenges. nih.govfrontiersin.org Key loss pathways include the leaching of highly soluble nitrate into groundwater, surface runoff, and the volatilization of this compound gas back into the atmosphere. mdpi.comnih.gov This inefficiency has led to extensive research focused on improving Nitrogen Use Efficiency (NUE), defined as the yield obtained per unit of available nitrogen. mdpi.com Enhancing NUE is critical for sustainable agriculture, aiming to maximize crop productivity while minimizing nitrogen's negative environmental impacts, such as water pollution and greenhouse gas emissions. frontiersin.orgbiochemjournal.comnih.gov
A major focus of NUE research is understanding and mitigating this compound volatilization. This process occurs when ammonium (NH₄⁺) in the soil is converted to this compound gas (NH₃), which is then lost to the atmosphere. nih.gov The rate of volatilization is influenced by a complex interplay of soil properties, environmental conditions, and agricultural practices. montana.edu
Key research findings indicate that several factors significantly affect the rate of this compound volatilization:
Soil pH: Higher soil pH promotes the conversion of ammonium (NH₄⁺) to this compound (NH₃), thereby increasing volatilization losses. mdpi.comvt.edu Urea-based fertilizers can temporarily increase the pH of the soil surrounding the fertilizer granule, further driving this process. montana.edu
Temperature: Increased temperatures accelerate the enzymatic and chemical reactions that lead to this compound production and its subsequent diffusion into the atmosphere. montana.edumdpi.comvt.edu Research has shown that a temperature increase from 45°F to 60°F can double the rate of volatilization. montana.edu
Cation Exchange Capacity (CEC): Soils with a higher CEC, typically those rich in clay and organic matter, can retain more positively charged ammonium ions on their surfaces. mdpi.comtandfonline.com This retention reduces the amount of ammonium in the soil solution that is available for conversion to this compound gas. Consequently, sandy soils with low CEC generally experience greater volatilization losses. vt.edutandfonline.com
Moisture and Rainfall: this compound losses are often highest when fertilizers are applied to moist or wet soil that dries slowly. vt.edu However, a sufficient amount of rainfall or irrigation (approximately 0.25 to 0.5 inches) following fertilizer application can dissolve the fertilizer and move it deeper into the soil, protecting the nitrogen from volatilization. vt.edu
Buffering Capacity: Soils with a low buffering capacity are more susceptible to the temporary pH increase caused by urea hydrolysis, leading to higher volatilization. montana.edu
Factors Influencing this compound Volatilization from Soil
| Factor | Effect on Volatilization | Underlying Mechanism | Source |
|---|---|---|---|
| Soil pH | Increases with higher pH | Shifts the equilibrium from ammonium (NH₄⁺) to this compound gas (NH₃). | mdpi.comvt.edu |
| Temperature | Increases with higher temperature | Accelerates the rate of urea hydrolysis and the conversion of ammonium to this compound. | montana.edumdpi.com |
| Cation Exchange Capacity (CEC) | Decreases with higher CEC | Higher CEC soils (more clay/organic matter) adsorb more NH₄⁺, reducing its availability for volatilization. | mdpi.comtandfonline.com |
| Soil Texture | Higher in sandy soils (low CEC) | Coarse-textured soils have lower CEC and retain less NH₄⁺. | vt.edutandfonline.com |
| Moisture | Highest on moist soil that dries slowly | Water is necessary for urea hydrolysis, but evaporation encourages gas loss. | montana.eduvt.edu |
| Rainfall/Irrigation | Decreases with sufficient rainfall post-application | Moves dissolved fertilizer into the soil profile, away from the surface where volatilization is highest. | vt.edu |
| Crop Residue | Increases when fertilizer is applied on residue | Residue can prevent fertilizer from reaching the soil and traps moisture, creating conditions favorable for volatilization. | montana.eduvt.edu |
To address these challenges, research in NUE has explored numerous strategies. frontiersin.orgnih.govresearchgate.net Agronomic practices are fundamental, including optimizing the timing, rate, and placement of fertilizers. nih.gov For instance, injecting or incorporating fertilizer below the soil surface significantly reduces this compound loss compared to surface application. nih.govnih.gov Precision agriculture technologies, using soil sensors and GPS, allow for more accurate application of nitrogen to match crop needs in real-time. frontiersin.orgnih.gov
Furthermore, advancements in fertilizer technology play a crucial role. biochemjournal.com Controlled-release and slow-release fertilizers are designed to release nitrogen gradually, synchronizing nutrient availability with the crop's uptake pattern. frontiersin.orgbiochemjournal.comnih.gov Nitrification inhibitors are chemical additives that slow the microbial conversion of ammonium to nitrate, keeping nitrogen in the more stable ammonium form for longer and reducing the risk of nitrate leaching. frontiersin.orgbiochemjournal.comnih.gov Similarly, urease inhibitors can be used to slow the breakdown of urea, thereby reducing the rapid spike in pH and this compound concentration that leads to volatilization. biochemjournal.com An integrated approach that combines these advanced agronomic practices and fertilizer technologies with genetic improvements in crop varieties is considered the most effective path toward enhancing nitrogen use efficiency and promoting sustainable agricultural systems. frontiersin.orgnih.govresearchgate.net
Wastewater Treatment and this compound Removal/Recovery
This compound is a common and significant pollutant in municipal and industrial wastewater, originating from sources such as human and animal waste, food processing, and various industrial processes. Its discharge into receiving water bodies can have severe environmental consequences, including eutrophication—the over-enrichment of water with nutrients, leading to excessive algal growth and subsequent oxygen depletion (hypoxia) when the algae decompose. This oxygen depletion can be fatal to fish and other aquatic organisms. Additionally, this compound is directly toxic to aquatic life, and its oxidation to nitrate in water bodies consumes large amounts of dissolved oxygen. Therefore, the effective removal or recovery of this compound from wastewater is a critical objective of environmental engineering.
A variety of physical, chemical, and biological processes have been developed for this compound removal. Traditional methods include air stripping, ion exchange, and breakpoint chlorination. However, these methods often have high operational costs, can produce undesirable byproducts, and may transfer the pollutant from one phase to another rather than eliminating it. Consequently, biological processes have become the cornerstone of this compound removal in modern wastewater treatment due to their cost-effectiveness and sustainability. These processes leverage naturally occurring microorganisms to convert this compound into less harmful or even inert substances. Research continues to focus on optimizing these biological systems and developing innovative technologies for more efficient and sustainable this compound management, including resource recovery.
Biological this compound Removal Processes
Biological this compound removal harnesses the metabolic activities of specific groups of microorganisms to transform this compound into other nitrogen compounds. These processes are typically more environmentally friendly and economically viable than physicochemical methods, especially for treating large volumes of wastewater with moderate this compound concentrations. The most well-established and widely implemented biological process is conventional nitrification and denitrification. However, in recent decades, significant research and development have led to innovative and more efficient technologies, such as Anammox-based processes, Membrane Bioreactors (MBRs), and Microbial Fuel Cells (MFCs), which offer various advantages in terms of energy consumption, footprint, and operational efficiency.
The conventional method for biological nitrogen removal from wastewater is a two-step process involving nitrification followed by denitrification. This robust and widely applied technology effectively removes this compound by ultimately converting it into harmless dinitrogen gas (N₂), which is then released into the atmosphere.
Nitrification is an aerobic process, meaning it requires the presence of oxygen. It is carried out in two sequential steps by two distinct groups of autotrophic bacteria:
This compound Oxidation: this compound-Oxidizing Bacteria (AOB), with Nitrosomonas being a representative genus, oxidize this compound (NH₃) or ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻).
Nitrite Oxidation: Nitrite-Oxidizing Bacteria (NOB), with Nitrobacter being a key genus, then oxidize the nitrite to nitrate (NO₃⁻).
Denitrification is an anoxic process, meaning it occurs in the absence of dissolved oxygen. In this stage, heterotrophic bacteria use the nitrate (NO₃⁻) produced during nitrification as an electron acceptor to oxidize organic matter (which serves as a carbon source). Through a series of intermediate steps, nitrate is reduced to dinitrogen gas (N₂).
Key Parameters in Nitrification-Denitrification Processes
| Parameter | Nitrification | Denitrification | Significance |
|---|---|---|---|
| Oxygen Requirement | Aerobic (Requires O₂) | Anoxic (Absence of O₂) | Dictates the reactor design and energy input for aeration. |
| Microbial Group | Autotrophic (AOB, NOB) | Heterotrophic | Autotrophs grow slower and are more sensitive to conditions. |
| Carbon Source | Inorganic (CO₂) | Organic (e.g., BOD, Methanol) | Sufficient organic carbon is essential for complete denitrification. |
| Alkalinity | Consumed | Produced | Affects pH stability; insufficient alkalinity can inhibit nitrification. |
| End Product | Nitrate (NO₃⁻) | Dinitrogen Gas (N₂) | The final goal is the conversion to harmless N₂ gas. |
While highly effective, the conventional nitrification-denitrification process has notable drawbacks. The high oxygen demand for nitrification translates to significant energy consumption for aeration, which can account for over 50% of a treatment plant's energy usage. Additionally, the need for a supplemental carbon source for denitrification can add to the operational costs, especially for wastewater with a low carbon-to-nitrogen ratio. These limitations have driven research into more energy- and resource-efficient alternatives.
The ANaerobic this compound OXidation (Anammox) process represents a significant breakthrough in biological nitrogen removal. It is a microbial process in which specialized bacteria directly convert ammonium (NH₄⁺) and nitrite (NO₂⁻) into dinitrogen gas (N₂) under anoxic conditions. This discovery provided a shortcut in the conventional nitrogen cycle, offering a more energy-efficient and cost-effective alternative to traditional nitrification-denitrification.
To utilize the Anammox process for treating wastewater that contains this compound but not nitrite, a preliminary step called partial nitritation is required. In this aerobic step, this compound is oxidized only to nitrite, deliberately stopping short of full oxidation to nitrate. This is achieved by carefully controlling operational parameters like dissolved oxygen levels, temperature, and pH to favor the growth of this compound-Oxidizing Bacteria (AOB) while inhibiting the activity of Nitrite-Oxidizing Bacteria (NOB).
The combination of partial nitritation and Anammox (often referred to as deammonification) offers several distinct advantages over conventional nitrification-denitrification:
Reduced Oxygen Demand: Since this compound is only oxidized to nitrite, the aeration requirement is reduced by approximately 60%. This leads to substantial energy savings.
No Need for External Carbon Source: The Anammox process is autotrophic and does not require an organic carbon source for denitrification, which significantly lowers operational costs.
Lower Sludge Production: Anammox bacteria have a very low growth yield, resulting in significantly less excess sludge production, which reduces the costs associated with sludge handling and disposal.
Reduced CO₂ Emissions: The lower energy consumption and lack of need for external carbon sources (like methanol) lead to a smaller carbon footprint.
Despite these benefits, the implementation of Anammox-based processes presents challenges. The primary difficulty lies in the extremely slow growth rate of Anammox bacteria, which can lead to long start-up times for reactors and makes the system vulnerable to washout or process upsets. These bacteria are also sensitive to inhibitors and strict operational conditions, such as temperature and the nitrite-to-ammonium ratio.
Anammox technology is most effectively applied to warm, high-strength this compound streams, such as the sidestream from the dewatering of anaerobically digested sludge (known as centrate or reject water). However, ongoing research is focused on adapting the process for mainstream wastewater treatment, which has lower temperatures and this compound concentrations, a development that could revolutionize the entire wastewater industry.
A Membrane Bioreactor (MBR) is a hybrid technology that integrates a biological treatment process (typically activated sludge) with a membrane filtration system, usually microfiltration or ultrafiltration. Instead of relying on a traditional secondary clarifier to separate the treated water from the microbial biomass, MBRs use membranes to perform this function. This integration provides several key advantages for this compound removal, particularly for enhancing the nitrification process.
The core benefit of the MBR system is its ability to completely decouple the Solids Retention Time (SRT) from the Hydraulic Retention Time (HRT). The membranes act as an absolute barrier to suspended solids, allowing the biological reactor to be operated at a much higher Mixed Liquor Suspended Solids (MLSS) concentration (typically 8,000-15,000 mg/L) compared to conventional activated sludge systems (2,000-4,000 mg/L). This high biomass concentration is particularly beneficial for nitrification because nitrifying bacteria are slow-growing. The MBR system can maintain a very long SRT, ensuring that these slow-growing nitrifiers are not washed out of the system and can establish a robust population.
This capability leads to several performance enhancements for this compound removal:
High Nitrification Efficiency and Stability: The high concentration of nitrifying bacteria ensures very efficient and reliable this compound oxidation, even under fluctuating load conditions or at lower temperatures, which would typically inhibit nitrification in conventional systems.
Compact Footprint: Because the reactor can operate with a much higher biomass concentration, the required tank volume is significantly smaller than that of a conventional system designed for the same level of treatment. This makes MBRs an ideal solution for plant upgrades or for new facilities where space is limited.
High-Quality Effluent: The membrane filtration step produces a very high-quality effluent that is low in turbidity and suspended solids. This water is suitable for reuse applications or for discharge into sensitive receiving environments.
However, the primary challenge associated with MBR technology is membrane fouling. Over time, the accumulation of microbial cells, extracellular polymeric substances (EPS), and other materials on the membrane surface or within its pores increases the resistance to filtration. This fouling reduces the membrane's permeability, necessitating higher energy consumption for pumping and requiring regular cleaning (both physical and chemical) to restore performance. Extensive research has focused on developing advanced fouling mitigation strategies, including optimizing operational conditions, modifying membrane materials, and improving reactor hydrodynamics, to enhance the long-term sustainability and reduce the operational costs of MBR systems.
Microbial Fuel Cells (MFCs) are an innovative bioelectrochemical technology that utilizes the metabolic activity of microorganisms to convert the chemical energy stored in organic matter directly into electrical energy. While the primary focus of MFCs has often been on energy production from wastewater, they also offer a novel platform for simultaneous organic matter and this compound removal.
A typical two-chamber MFC consists of an anode chamber and a cathode chamber, separated by a proton exchange membrane (PEM).
Anode Chamber (Anoxic): In the anode chamber, electrogenic bacteria (also known as exoelectrogens) oxidize organic matter present in the wastewater. In this process, they release electrons (e⁻), protons (H⁺), and carbon dioxide (CO₂). The electrons are transferred to the anode electrode and travel through an external circuit to the cathode.
Cathode Chamber (Aerobic): In the cathode chamber, the electrons arriving from the anode combine with protons that have migrated from the anode chamber (often through the PEM) and an electron acceptor. In the context of this compound removal, the cathode can be designed to facilitate nitrification.
The removal of this compound nitrogen in an MFC-based system can occur through several integrated pathways:
Anodic Denitrification: If nitrate or nitrite is present in the wastewater fed to the anode, some denitrifying bacteria can use the anode as an electron donor to reduce these compounds to nitrogen gas.
Cathodic Nitrification and Denitrification: A more common configuration involves aerating the cathode chamber. Oxygen acts as the final electron acceptor for the electricity generation circuit. This aeration simultaneously creates an ideal environment for nitrifying bacteria to grow on the cathode surface. These bacteria oxidize the this compound that diffuses from the anode chamber into nitrate. Subsequently, this nitrate can diffuse back to the anoxic anode chamber, where denitrifying bacteria can use the organic matter as an electron donor (and carbon source) to convert the nitrate to nitrogen gas. This creates a cycle that removes both organic matter and nitrogen.
This compound Recovery: Under certain pH and electrochemical conditions, this compound can be driven across the membrane and recovered in the cathode chamber as ammonium salts, offering a pathway for nutrient recovery rather than just removal.
The primary advantage of using MFCs for this purpose is the potential for energy-neutral or even energy-positive wastewater treatment. By generating electricity while treating the wastewater, MFCs could significantly offset the high energy costs associated with conventional processes like aeration for nitrification.
However, the technology is still in the developmental stage and faces significant hurdles for practical, large-scale application. Key challenges include low power generation densities, high material costs (especially for catalysts and membranes), and the complexity of maintaining stable, long-term performance of the microbial communities on both the anode and cathode. Despite these challenges, MFCs represent a promising future direction for sustainable wastewater management, combining pollution control with resource and energy recovery.
Physicochemical this compound Removal and Recovery Techniques
Physicochemical methods for this compound removal and recovery from wastewater are diverse, offering alternatives and adjuncts to biological treatments. semanticscholar.org These techniques are often more resilient to variations in temperature and toxic shock loads, which can inhibit biological processes. zeolitanatural.com Key methods include this compound stripping, adsorption and ion exchange, membrane separation, chemical precipitation, and advanced oxidation processes. semanticscholar.orgresearchgate.net While effective in removing this compound, these technologies also present opportunities for nitrogen recovery, a crucial aspect of developing a circular economy. researchgate.net However, challenges such as high energy consumption and the potential for secondary pollution must be carefully managed. semanticscholar.orgnih.gov
This compound Stripping: Mechanisms and Process Optimization
This compound stripping is a process that removes this compound from water by converting dissolved ammonium ions (NH₄⁺) into volatile this compound gas (NH₃), which is then transferred from the liquid phase to a gas phase. mxdprocess.comtask.be The fundamental mechanism relies on the chemical equilibrium between ammonium and this compound, which is highly dependent on pH and temperature. mxdprocess.comhansa-engineering.se
Mechanisms: The equilibrium equation governing this process is: NH₄⁺ + OH⁻ ⇌ NH₃ + H₂O
By increasing the pH of the wastewater, typically to a range of 9.5 to 12, the equilibrium shifts to the right, favoring the formation of this compound gas. mxdprocess.comhansa-engineering.se Elevating the temperature of the water further increases the volatility of the this compound, accelerating its release from the liquid. mxdprocess.commdpi.com In a typical stripping tower, the pH and temperature-adjusted water flows downwards through packing media, which increases the surface area for mass transfer. mxdprocess.comhansa-engineering.se Simultaneously, a countercurrent of air or steam is introduced from the bottom of the tower, stripping the this compound gas from the water. task.behansa-engineering.se
Process Optimization: The efficiency of this compound stripping can be optimized by controlling several key parameters. Up to 90% removal efficiency can be achieved with properly configured units. mxdprocess.com
pH: As the primary driver of the conversion of ammonium to this compound, maintaining a high pH is crucial.
Temperature: Higher temperatures enhance the mass transfer of this compound from liquid to gas. mdpi.com
Air-to-Water Ratio: A higher ratio of air or steam flow to water flow increases the driving force for this compound removal.
Packed Bed Height and Type: The design of the stripping tower, including the height and type of packing material, influences the contact time and surface area available for stripping. nih.gov
Recent advancements include vacuum thermal stripping, which operates under a vacuum to lower the boiling point of the water, thus reducing energy consumption for heating and enhancing the mass transfer of this compound. mdpi.com Optimization of vacuum thermal stripping using response surface methodology has demonstrated removal efficiencies exceeding 97% under optimal conditions of pH 9.6, a temperature of 65.5 °C, and a stripping time of approximately 60 minutes. mdpi.com
Adsorption and Ion Exchange for this compound Capture
Adsorption and ion exchange are established physicochemical processes for the selective removal of ammonium ions from wastewater. semanticscholar.orgresearchgate.net These methods involve passing the wastewater through a bed of solid material (an adsorbent or ion exchanger) that captures the ammonium ions. 360ip.comijirt.org
The primary mechanism in ion exchange is the reversible chemical reaction where ammonium ions (NH₄⁺) in the wastewater are exchanged for other cations (e.g., Na⁺, K⁺, Ca²⁺) held on the surface of the ion exchange medium. researchgate.net360ip.com This process is highly effective but requires periodic regeneration of the exchange medium once its capacity is exhausted. epa.gov
A variety of materials are used for this purpose:
Natural Zeolites: Clinoptilolite is a widely used natural zeolite known for its high selectivity for ammonium ions, even in the presence of other competing cations like sodium, calcium, and magnesium. zeolitanatural.comepa.gov It is a cost-effective and environmentally compatible option. ijirt.org
Synthetic Resins: Polymeric resins, such as Dowex and Purolite, also exhibit ion exchange capabilities for ammonium removal. zeolitanatural.com Enhanced synthetic resins have been developed with improved adsorption capacity for both this compound and ammonium. 360ip.com
Other Adsorbents: Materials like clays (B1170129) and activated carbon have also been investigated for this compound removal. scielo.br
The efficiency of these materials is influenced by factors such as the initial ammonium concentration, contact time, and the presence of competing ions. zeolitanatural.comijirt.org After saturation, the ion exchange medium can be regenerated using a concentrated salt solution, which displaces the captured ammonium ions. epa.gov This produces a concentrated this compound-rich eluate that can be further treated or processed for this compound recovery. epa.govscielo.br
Comparison of Different Ion Exchange Materials for this compound Removal
| Material | Type | Key Advantages | Considerations |
|---|---|---|---|
| Clinoptilolite | Natural Zeolite | High selectivity for NH₄⁺, low cost, environmentally friendly. zeolitanatural.comijirt.org | Regeneration required. epa.gov |
| Dowex 50w-x8 | Synthetic Polymeric Resin | Effective for NH₄⁺ uptake. zeolitanatural.com | Presence of organic compounds can affect uptake. zeolitanatural.com |
| Purolite MN500 | Synthetic Polymeric Resin | Used for NH₄⁺ removal from wastewater. zeolitanatural.com | Equilibrium uptake is influenced by solution chemistry. zeolitanatural.com |
| Amberlite IR-120 (Cu(II)-loaded) | Modified Synthetic Resin | High adsorption capacity via ligand exchange. nih.gov | Preparation involves loading with metal ions. nih.gov |
Membrane Separation for this compound Recovery
Membrane-based technologies have emerged as highly effective methods for both removing and recovering this compound from waste streams. researchgate.netcolab.ws These processes utilize semi-permeable membranes to selectively separate this compound from the wastewater. The primary driving force for separation is the partial pressure or concentration gradient of this compound across the membrane. techno-press.org
Two prominent membrane separation techniques for this compound recovery are:
Membrane Distillation (MD): This is a thermally driven process where a hydrophobic, microporous membrane separates a warm this compound-rich feed solution from a cooler collecting solution. colab.ws The temperature difference creates a vapor pressure gradient, causing volatile this compound gas to evaporate from the feed, pass through the membrane pores, and condense in the collecting solution. colab.ws
Membrane Contactors (MC): In this process, a hydrophobic membrane acts as a barrier between the wastewater stream and a stripping solution, typically an acid. researchgate.nettechno-press.org The pH of the wastewater is raised to convert ammonium to this compound gas, which then diffuses across the gas-filled pores of the membrane and is captured in the acidic stripping solution, often forming an ammonium salt fertilizer. researchgate.netrsc.org
Factors influencing the performance of these membrane processes include feed pH, temperature, flow rate, and membrane characteristics. colab.wstechno-press.org Increasing the feed pH and temperature generally enhances this compound recovery. colab.wstechno-press.org A significant challenge for membrane technologies is fouling and wetting of the membrane, which can reduce efficiency and membrane lifespan. researchgate.net Recent innovations include electrically conducting membranes that facilitate the conversion of ammonium to this compound at the membrane surface, potentially improving energy efficiency. rsc.orgrsc.org
Chemical Precipitation (e.g., Struvite Formation)
Chemical precipitation is a robust technique for removing and recovering this compound from concentrated wastewater streams by converting it into a solid, insoluble product. semanticscholar.orgresearchgate.net The most common and well-studied method is the precipitation of magnesium ammonium phosphate (B84403), commonly known as struvite. nih.govstruviteremoval.com
The formation of struvite is governed by the following chemical reaction: Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O(s)
This reaction demonstrates that magnesium, ammonium, and phosphate ions combine in a 1:1:1 molar ratio to form crystalline struvite. struviteremoval.com The process is highly dependent on pH, with the optimal range for struvite precipitation typically falling between 8.5 and 9.5. nih.gov Outside this range, the efficiency of this compound removal can decrease due to the formation of other precipitates like magnesium phosphate at higher pH values, or increased solubility at lower pH values. nih.gov
For wastewaters deficient in magnesium or phosphate, external sources of these ions must be added to achieve the desired stoichiometric ratio for efficient precipitation. scielo.brnih.gov Magnesium chloride (MgCl₂) and magnesium oxide (MgO) are common magnesium sources, while phosphoric acid (H₃PO₄) or phosphate salts can be used to supplement phosphorus. nih.govnih.gov
The precipitated struvite is a slow-release fertilizer, rich in nitrogen and phosphorus, making its recovery a valuable component of a circular economy. researchgate.netacs.org Studies have shown that this technique can achieve high retrieval rates for both nitrogen (over 80%) and phosphorus (over 82%) from landfill leachate under optimal conditions. idosi.org
Optimal Conditions for Struvite Precipitation
| Parameter | Optimal Range/Value | Rationale |
|---|---|---|
| pH | 8.5 - 9.5 | Maximizes struvite formation and this compound removal efficiency. nih.gov |
| Molar Ratio (Mg²⁺:NH₄⁺:PO₄³⁻) | ~1:1:1 | Stoichiometric requirement for the formation of MgNH₄PO₄·6H₂O. nih.govstruviteremoval.com |
| Magnesium Source | MgCl₂, MgO | Provides the necessary Mg²⁺ ions for the reaction. nih.govnih.gov |
| Phosphate Source | H₃PO₄, Phosphate Salts | Provides the necessary PO₄³⁻ ions if deficient in wastewater. nih.gov |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (•OH). researchgate.netwatertechnologies.comacs.org These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of contaminants, including this compound. watertechnologies.com
AOPs can be generated through various methods, including:
Ozonation (O₃): Ozone can directly react with this compound, but the reaction is more effective when it leads to the formation of hydroxyl radicals, particularly at higher pH. scielo.brresearchgate.net
UV/Hydrogen Peroxide (H₂O₂): The photolysis of hydrogen peroxide by ultraviolet (UV) light generates hydroxyl radicals. acs.org
UV/Ozone: This combination also produces hydroxyl radicals and can be effective for this compound degradation. acs.org
Fenton and Photo-Fenton Processes: These processes use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide to produce hydroxyl radicals. The reaction can be enhanced by UV light (photo-Fenton). acs.orgnih.gov
UV/Chlorine: This process can degrade pollutants but may lead to the formation of undesirable byproducts in this compound-containing waters. nih.gov
The primary goal of AOPs in this context is the oxidation of this compound, ideally to harmless nitrogen gas (N₂). researchgate.net However, the reaction pathways can be complex, potentially forming nitrate (NO₃⁻) or nitrite (NO₂⁻) as intermediates or final products. scielo.br The efficiency and product selectivity of AOPs for this compound degradation are influenced by factors such as pH, the presence of other water constituents that can scavenge radicals, and the specific AOP technology employed. researchgate.net While AOPs are effective for degradation rather than recovery, they represent a potent tool for the complete removal of this compound from wastewater when recovery is not the primary objective. semanticscholar.orgresearchgate.net
Integration of this compound Removal and Recovery for Circular Economy
Integrating this compound removal and recovery technologies into wastewater management is a cornerstone of the transition towards a circular economy. researchgate.netxjtlu.edu.cn This approach re-frames this compound from a pollutant requiring disposal to a valuable resource that can be captured and reused. mdpi.com By recovering nitrogen from waste streams, industries can reduce their reliance on the energy-intensive Haber-Bosch process for synthetic fertilizer production, thereby lowering greenhouse gas emissions and conserving natural resources. rsc.orgresearchgate.net
Several pathways exist for integrating these technologies to create value-added products:
Fertilizer Production: Technologies like struvite precipitation and membrane separation (using an acid stripping solution) directly produce concentrated nutrient products. researchgate.netmdpi.com Struvite itself is a slow-release fertilizer, and this compound recovered via membrane contactors can be converted into ammonium sulfate or ammonium nitrate. researchgate.netdtu.dk
Energy Carrier: Recovered this compound is being explored as a carbon-free energy carrier. researchgate.netmdpi.com It can be used directly as a fuel or as a means to store and transport hydrogen for use in fuel cells, contributing to a low-carbon economy. mdpi.com
Chemical Feedstock: this compound is a fundamental precursor for numerous chemical products, and recovered this compound can be integrated into these industrial supply chains. researchgate.netresearchgate.net
The successful implementation of these integrated systems requires a holistic approach, considering the specific characteristics of the wastewater, the efficiency of the recovery technology, and the market for the recovered products. researchgate.net Hybrid systems, which combine different technologies (e.g., bioelectrochemical systems with membrane stripping), are being developed to enhance recovery efficiency and reduce energy consumption. acs.orgdtu.dk By transforming a waste management problem into a resource production opportunity, the integration of this compound removal and recovery aligns with the core principles of sustainable development and responsible resource management. researchgate.netmdpi.com
This compound Spill Mitigation and Environmental Risk Assessment
This compound, while a vital industrial chemical, poses significant risks in the event of an accidental release, necessitating robust mitigation strategies and thorough environmental risk assessments. thesafetymaster.com An this compound gas leak can have severe consequences, making a well-orchestrated emergency response plan essential. thesafetymaster.com Effectively managing an this compound release involves multiple phases, including planning, reporting, response, cleanup, and business recovery. gcca.org
Immediate actions are critical when a leak occurs to minimize the impact on both human health and the environment. thesafetymaster.com The primary steps in responding to an this compound emergency involve immediate containment and source control. zeroinstrument.com This can include shutting off valves, repairing the leak point, or, if safe, inverting a container to ensure only vapor escapes instead of liquid. zeroinstrument.com In many industrial settings, automated neutralization systems are installed, which can respond within seconds to a detected leak. researchgate.net For instance, a system at a Usiminas steelworks plant was designed to neutralize a worst-case scenario leakage rate of 7,668 kg/h . researchgate.net
Containment and mitigation strategies are multifaceted. thesafetymaster.com Controlled ventilation is a primary option to disperse gaseous this compound and lower its concentration to more tolerable levels. gcca.orggcca.org Water spray or fog is commonly used to dilute this compound vapors and absorb the gas. zeroinstrument.com However, this creates contaminated water that must be contained and properly disposed of. zeroinstrument.com Other methods include building dikes to contain liquid this compound and using neutralizing agents like weak acids (e.g., acetic acid) or carbon dioxide in its solid form (dry ice). zeroinstrument.comgcca.org Absorption is another technique used to eliminate residual this compound vapor following initial ventilation. gcca.org
A critical component of spill response is a predetermined emergency plan. novus.com.br This plan should identify potential hazards, outline evacuation procedures, and detail the roles of internal response teams and external agencies like local fire departments. gcca.orgnovus.com.br In the U.S., any this compound spill exceeding the Reportable Quantity (RQ) of 100 pounds within a 24-hour period must be reported to the National Response Center. gcca.orggcca.org
Occupational Exposure Limits for this compound
| Regulatory Body | Exposure Limit Type | Concentration (ppm) |
| NIOSH | Recommended Exposure Limit (REL) | 25 |
| NIOSH | Short Term Exposure Limit (STEL) | 35 |
| OSHA | Permissible Exposure Limit (PEL) | 50 |
| OSHA | Immediately Dangerous to Life and Health (IDLH) | 300 |
| Data sourced from the U.S. National Institute of Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA). gcca.org |
Environmental risk assessment for this compound spills involves modeling and analyzing the potential impacts on various ecosystems. au.dkthedecarbhub.org When released, liquid this compound forms a visible, dense white cloud of aerosol and vapor that tends to travel along the ground. au.dk A large, worst-case spill could cause severe toxic damage to organisms up to several kilometers from the release site, potentially leading to a local loss of plant and animal abundance for some years. au.dk However, this compound is diluted and degraded relatively quickly and is not transferred up the food web. au.dk
Modeling studies have been conducted to assess the environmental impacts of large-scale this compound spills in maritime scenarios. ammoniaenergy.org These assessments compare the effects of this compound with those of conventional oil-based fuels, such as heavy fuel oil (HFO) and marine gas oil (MGO). ammoniaenergy.orglr.org Research indicates that an this compound spill has a smaller dispersion distance and lower persistence in the environment compared to conventional fuels. ammoniaenergy.orglr.org
The ecological sensitivity to this compound varies significantly by habitat. Studies have concluded that estuaries, mangroves, and wetlands are particularly sensitive to this compound spills. ammoniaenergy.orglr.org Fish are generally the most sensitive species to this compound, while birds and mammals are affected to a lesser degree. ammoniaenergy.orglr.org In contrast, conventional fuel oils tend to have higher impacts on invertebrates and birds. ammoniaenergy.orglr.org In aquatic environments, this compound is toxic to fish embryos, but unlike petrogenic fuel oils, it does not appear to cause delayed toxicity or physical deformations in surviving larvae. sintef.no The environmental risk is also influenced by water conditions; this compound is more threatening to fish in ecosystems with less saline water and higher temperatures. ammoniaenergy.org
Comparison of Environmental Impacts: this compound vs. Conventional Marine Fuels
| Impact Aspect | This compound | Heavy Fuel Oil (HFO) / Marine Gas Oil (MGO) |
| Persistence in Environment | Lower | Higher |
| Dispersion Distance | Smaller | Larger |
| Most Sensitive Species | Fish | Invertebrates, Birds |
| Key Sensitive Habitats | Estuaries, Mangroves, Wetlands | Polar Regions, Deep Sea (relative to this compound) |
| This table summarizes findings from comparative studies on the environmental impacts of fuel spills. ammoniaenergy.orglr.org |
Case studies of past incidents provide valuable lessons for risk assessment and mitigation. The 1992 catastrophic rupture of an overfilled anhydrous this compound tank in Dakar, Senegal, released 22 tonnes, resulting in 129 fatalities and highlighting the dangers of overpressure. gexcon.com A 2010 incident at Millard Refrigerated Services in Alabama, USA, released approximately 14.5 tonnes of this compound due to hydraulic shock, causing a toxic cloud to travel about 400 meters. gexcon.com In a 2011 incident, a mechanical failure led to a release of 4,074 lbs of liquid this compound into a blast freezing cell, persisting for over 8 hours and causing significant product and production losses. This compound.co.nz These events underscore the importance of robust mechanical integrity programs, system design that mitigates hydraulic shock, and effective emergency response protocols. gexcon.comThis compound.co.nz
Case Studies of Major this compound Spills
| Location / Incident | Year | Amount Released | Cause | Key Consequence / Lesson |
| Dakar, Senegal | 1992 | 22 tonnes | Overfilled tank rupture (overpressure) | Catastrophic failure leading to 129 deaths; importance of pressure management. gexcon.com |
| Millard Refrigeration, USA | 2010 | 14.5 tonnes (32,000 lbs) | Hydraulic shock | Widespread toxic cloud; need for system designs that prevent hydraulic shock. gexcon.com |
| Production Facility, USA | 2011 | 4,074 lbs | Mechanical integrity loss (fan blade pierced coil) | Prolonged leak (8+ hours), major economic loss; importance of mechanical inspections. This compound.co.nz |
Biological and Biomedical Research on Ammonia
Mechanisms of Ammonia (B1221849) Toxicity in Biological Systems
This compound (NH₃) is a highly toxic substance that can inflict severe damage upon living cells when present in elevated concentrations. acs.orgnih.gov Exposure to this compound can trigger a range of detrimental cellular effects, including the activation of inflammatory responses, protein denaturation, oxidative stress, and apoptosis. acs.orgnih.gov this compound is known to disrupt cellular homeostasis by altering intracellular pH, inducing mitochondrial dysfunction, and increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). acs.orgnih.gov While this compound toxicity can be associated with external factors like industrial chemical exposure, high levels of this compound in the human body can also occur in patients with acute or chronic liver diseases. acs.org In the brain, increased this compound concentrations have deleterious effects on central nervous system (CNS) function, potentially leading to severe neurological symptoms such as seizures, lethargy, and coma, as well as neuronal cell damage and loss. tandfonline.com The extent of brain damage is influenced by factors including developmental stage, this compound concentration, the rate of increase, duration of exposure, and the presence of other conditions like inflammation. tandfonline.com
Cellular and Subcellular Effects
This compound's toxic effects manifest at both cellular and subcellular levels, impacting various vital processes. acs.orgnih.gov this compound can enter cells through passive diffusion or active transport mechanisms. acs.orgnih.gov Once inside, particularly in the mitochondria, NH₃ can be metabolized as part of the urea (B33335) cycle and converted into less toxic urea. acs.orgnih.gov However, if this compound concentrations are excessively high, mitochondrial dysfunction can occur. acs.orgnih.gov
Mitochondrial dysfunction is a significant consequence of this compound toxicity, leading to disruptions in cellular energy metabolism. acs.orgnih.govtermedia.plbiologists.commdpi.com High this compound concentrations can cause a significant rise in the mitochondrial NAD⁺/NADH ratio, contributing to the excessive production of ROS. acs.orgnih.gov This overproduction of ROS can damage the respiratory chain and increase mitochondrial permeability, thereby affecting the electron transport chain. acs.orgnih.gov Impaired mitochondrial function can lead to a decrease in ATP synthesis and an increased formation of free radicals. acs.orgnih.gov Mitochondria are considered central to apoptotic pathways, and thus, impaired mitochondrial function can trigger apoptosis. acs.orgresearchgate.net
This compound inhibits energy metabolism in astrocytes, a type of glial cell in the brain, in a rapid and glutamate (B1630785) dehydrogenase 2 (GDH2)-dependent manner. biologists.com Studies using cellular models of hepatic encephalopathy (HE), a neurological disorder associated with hyperammonemia, have shown that mitochondria in astrocytes undergo rapid fragmentation upon hyperammonemia. biologists.com Within minutes, mitochondrial respiration and glycolysis are hampered. biologists.com Metabolomic studies have revealed an accumulation of glucose and numerous amino acids, including branched-chain amino acids, under these conditions. biologists.com this compound primarily appears to be fixed by the reductive amination of α-ketoglutarate to generate glutamate, catalyzed by mitochondrial GDH2. biologists.com This process, while helping to remove this compound, can also rapidly inhibit the tricarboxylic acid (TCA) cycle, a key part of energy production. biologists.com
This compound affects several pathways involved in energy metabolism, including the TCA cycle, lactate-malate shuttle, αKG dehydrogenase (αKGDH), and mitochondrial respiratory chain complexes. tandfonline.com Brain cells exposed to NH₄⁺ also show a reduction in the creatine (B1669601)/phosphocreatine/creatine kinase system due to altered creatine transport and synthesis. tandfonline.com The impairment of oxidative metabolism can lead to a compensatory increase in glycolysis, mainly in astrocytes, resulting in elevated brain lactate (B86563) production. tandfonline.com
High levels of ammonium (B1175870) contribute to energy metabolism disruption by inhibiting the TCA cycle in both neurons and glial cells, leading to decreased ATP production in mitochondria. mdpi.com Excessive this compound levels have been shown to impair mitochondrial membrane potential and lead to a loss of ATP in cultured astrocytes. mdpi.com this compound also impairs the activity of key mitochondrial enzymes, contributing to abnormal energy metabolism in the brain. mdpi.com
This compound is a well-known toxic compound that induces the formation of ROS and RNS through an oxidative stress process. acs.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS/RNS and the cell's ability to detoxify them or repair the damage they cause. acs.orgnih.gov this compound exposure leads to an increase in ROS in the body, which can damage DNA, proteins, and lipids, impairing cell function. researchgate.net
During NH₃ exposure, ROS and RNS formation occurs, leading to an oxidative condition inside the cell. acs.orgnih.gov This stressed condition can cause the oxidation of amino acids like cysteine and methionine into cysteic acid and methionine sulfoxide, subsequently leading to protein denaturation. acs.orgnih.gov this compound toxicity can also induce the overproduction of ROS, damaging proteins, lipids, and DNA, initiating a cascade of events that impair cellular and physiological function. researchgate.net
This compound-induced oxidative damage in neurons can be prevented by antioxidants like resveratrol (B1683913) and lipoic acid, with the involvement of heme oxygenase 1 (HO1). nih.gov Studies have shown that this compound decreases neuronal cell viability, increases ROS production, and decreases intracellular glutathione (B108866) (GSH) content, a major CNS antioxidant. nih.gov Resveratrol and lipoic acid were found to prevent this oxidative damage, maintaining ROS and GSH levels near basal values. nih.gov
This compound can disrupt cellular ion homeostasis, affecting the balance of ions such as potassium (K⁺) and calcium (Ca²⁺). scielo.broup.comoup.comnih.gov The ammonium ion (NH₄⁺) has a similar ionic radius to potassium and can enter the cytoplasmic membrane by competing with potassium via potassium transport proteins like the Na⁺ K⁺ 2Cl⁻-cotransporter and the Na⁺ K⁺-ATPase. oup.com
Excess NH₄⁺ can inhibit the uptake of other cations, including K⁺, magnesium (Mg²⁺), and Ca²⁺, leading to changes in the ionic balance of cells. scielo.br This can result in intracellular alkalinization and extracellular acidification, interfering with various cellular processes. scielo.br
Studies in bovine mammary epithelial cells have shown that this compound treatment stimulates the production of intracellular ROS, decreases mitochondrial membrane potential, interrupts intracellular calcium ion (Ca²⁺) homeostasis, and induces cell apoptosis. oup.com this compound significantly increased the intracellular free-Ca²⁺ concentration in these cells. oup.com
Increased this compound concentrations can lead to changes in pH, membrane potential (due to the similar properties of NH₄⁺ and K⁺), and cell metabolism. nih.gov While this compound's toxic effects are particularly noted in the brain, they are not exclusive to it and can impact other organs. nih.gov
In plants, excess NH₄⁺ can cause toxicity, particularly when potassium availability is low. oup.com The toxicity of NH₄⁺ at high external concentrations is closely linked to its interference with K⁺ uptake and cellular homeostasis. oup.com Supplementation with potassium can alleviate ammonium toxicity in plants. mdpi.com this compound accumulation caused by reduced vacuolar H⁺-ATPase (V-ATPase) activity in Arabidopsis thaliana plants disturbed ion homeostasis, and this impaired growth was alleviated by potassium supplementation. mdpi.com
This compound can influence various cellular signaling pathways. plos.orgnih.gov Acute this compound toxicity can be mediated by mechanisms involving oxidative stress and nitric oxide (NO) production. plos.org this compound-induced oxidative stress and increased cytokine release in astroglial cells may occur through mechanisms dependent on protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways. plos.org Resveratrol has been shown to prevent this compound toxicity by modulating oxidative stress and glial and inflammatory responses, with the ERK and nuclear factor-κB (NF-κB) pathways being involved in its protective effect against proinflammatory cytokine release. plos.org
This compound neurotoxicity can involve changes in cAMP levels, the mitogen-activated protein kinase (MAPK) pathway, and cytoskeleton alterations. plos.org Studies have shown that ammonium exposure alters signal transduction pathways in the CNS. nih.govresearchgate.net
This compound exposure can affect gene expression and lipid metabolism. springernature.comnih.govnih.govplos.org Atmospheric this compound in animal housing has been reported to have adverse effects on livestock performance and health, including altering body fat distribution and affecting lipid metabolism. nih.govnih.govplos.org
In broilers, this compound exposure exceeding certain concentrations can decrease feed intake and weight gain, increase abdominal fat, and increase fat content in breast muscle and liver. nih.gov this compound exposure significantly increased the relative mRNA expression of acetyl-CoA carboxylase and malic enzyme in the liver, indicating increased de novo fat synthesis. nih.gov It also increased high-density lipoprotein cholesterol and the activity of hepatic lipase (B570770) in serum, suggesting improved transportation of cholesterol to the liver. nih.gov
In pigs, different concentrations of this compound exposure changed meat quality by altering muscle fiber types and increasing fat content. nih.gov RNA-Seq data showed that this compound exposure altered genes related to myofiber development (MyoD1, MyoG) and genes associated with fatty acid synthesis and β-oxidation (SCD, FADS1, FASN, ACADL). nih.gov The alteration of lipid metabolism after this compound exposure is linked to the metabolism of this compound and glutamine in muscle. nih.gov
High levels of this compound can trigger chronic liver insufficiency and oxidative stress, and affect intestinal immunity and morphology, leading to abnormal lipid metabolism. plos.org Studies in rabbits have shown that this compound toxicity can impair the structural integrity of cecal tissues and affect lipid metabolism, indicated by changes in serum concentrations of HDL, glucose, apoB, and apoA1. plos.org
Beyond its role as a toxin, recent research suggests this compound can act as a critical signaling molecule for activating lipid synthesis. springernature.com In cancer cells, this compound derived from glutaminolysis can trigger SCAP to unbind from Insig, promoting lipogenesis genes. springernature.com Computer models identified this compound binding sites on SCAP that cause it to change shape and release Insig. springernature.com This highlights a potential role for this compound in linking the metabolism of different macromolecules and suggests implications for diseases involving abnormal lipid synthesis. springernature.com
Neuronal Differentiation and Cell Death Pathways
Elevated this compound levels have been associated with alterations in neuronal differentiation and patterns of cell death in the central nervous system nih.govunil.chresearchgate.net. Studies indicate that this compound exposure can affect neural progenitor cell markers and reduce the expression of proneuronal cell markers biologists.com. In the developing brain, hyperammonemia can provoke irreversible damage, including cortical atrophy, ventricular enlargement, and demyelination, leading to cognitive impairment, seizures, and cerebral palsy nih.govunil.chhelsinki.fi. This compound neurotoxicity has been linked to increased cytoplasmic p53 expression and can enhance apoptosis via increased expression of p53, BAX, and caspase family members (caspase-8, 9, and 3) in certain cell types nih.gov. A high level of this compound can trigger neuronal cell death and induce oxidative stress nih.gov. This compound-induced neuronal cell death in hippocampal neurons has been shown to be mediated by BAD dephosphorylation nih.gov. In cultured cerebellar granule neurons, this compound treatment induced neurite degeneration, altered neuronal morphology, rupture of neurites, disassembly of the cytoskeleton, and ultimately cell death aging-us.com. This process involves calcium dysregulation and calpain activation, leading to the cleavage of CRMP-2 aging-us.com.
Neurobiological Mechanisms of this compound Neurotoxicity
The precise mechanisms by which this compound induces neurotoxicity are complex and not yet fully understood, but they involve alterations in various amino acid pathways, neurotransmitter systems, cerebral energy metabolism, oxidative stress, and signal transduction pathways nih.govunil.chresearchgate.net.
Impact on Neurotransmitter Systems (Glutamate, GABA)
This compound significantly impacts key neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA) nih.govunil.chresearchgate.net. Hyperammonemia and hepatic failure induce alterations in glutamatergic neurotransmission, which is considered a main cause of hepatic encephalopathy frontiersin.orgnih.gov. Elevated this compound can lead to the accumulation of excess extracellular glutamate frontiersin.orgnih.gov. This compound can also alter the GABA system in the brain, which mediates inhibitory neurotransmission frontiersin.org. It has been shown to inhibit astrocytic uptake of GABA and enhance its release helsinki.firesearchgate.net. This compound, even at modestly increased concentrations, can increase GABA-induced chloride current in cultured neurons, possibly by modifying the affinity of the GABA(A) receptor researchgate.net. Furthermore, increased this compound concentrations upregulate the peripheral-type benzodiazepine (B76468) receptor in astroglial mitochondria, enhancing the synthesis and release of neurosteroids researchgate.net.
Glutamine Synthetase and Glutamine/Glutamate Cycle Dysregulation
A central mechanism of this compound detoxification in the brain relies on glutamine synthesis by the astrocytic enzyme glutamine synthetase (GS) researchgate.netfrontiersin.org. This compound from the blood is neutralized in astrocytes through a reaction with glutamate, catalyzed by GS, to form glutamine frontiersin.orgnih.govresearchgate.net. This glutamine is then transported to neurons frontiersin.orgnih.govresearchgate.net. In neurons, glutamine is converted back to glutamate and this compound by phosphate-activated glutaminase (B10826351) (PAG) frontiersin.orgnih.govfrontiersin.orgresearchgate.net. This process, known as the glutamate-glutamine cycle, is crucial for regulating excessive this compound concentrations and maintaining neurotransmitter pools frontiersin.orgnih.govresearchgate.net.
Dysregulation of the glutamine-glutamate cycle is a key feature of this compound neurotoxicity frontiersin.orgnih.govelsevier.es. Increased glutamine synthesis occurs in response to elevated this compound, acting as a detoxification mechanism frontiersin.orgnih.gov. However, hyperammonemia can exceed the brain's capacity to synthesize glutamine, leading to significant increases in this compound concentrations frontiersin.orgnih.gov. High intracellular glutamine concentration in astrocytes can lead to astrocyte swelling researchgate.netelsevier.es. Impaired this compound detoxification due to altered GS activity has been linked to neurological disorders frontiersin.org. Inhibition of glutamate transporters (Glt-1) in hepatic encephalopathy patients results in reduced glutamate re-uptake into astrocytes, leading to excessive extrasynaptic glutamate accumulation frontiersin.org.
N-methyl-D-aspartate (NMDA) Receptor Hyperactivation
Excessive activation of N-methyl-D-aspartate (NMDA) receptors is a significant mechanism contributing to this compound neurotoxicity frontiersin.orgbiologists.comresearchgate.netelsevier.esnih.govresearchgate.netresearchgate.netplos.orgnih.gov. This compound toxicity is mediated, in part, by excessive activation of NMDA-type glutamate receptors in the brain frontiersin.org. Increased extracellular glutamate levels, often a consequence of glutamine-glutamate cycle dysregulation, lead to neuronal hyper-stimulation primarily through NMDA receptor activation researchgate.netresearchgate.net. This hyperactivation triggers an influx of intracellular calcium frontiersin.orgaging-us.comresearchgate.net, which can initiate several calcium-dependent processes, including nitric oxide (NO) formation researchgate.net. Excessive NO formation is a major cause of mitochondrial dysfunction, free radical accumulation, and impaired energy metabolism in both neurons and astrocytes researchgate.net.
Acute this compound intoxication can induce an NMDA receptor-mediated increase in polyamines frontiersin.org. Blocking NMDA receptors can prevent this compound-induced death in experimental animals, highlighting the role of NMDA receptor activation in acute this compound intoxication researchgate.net. NMDA receptor hyperactivation is associated with severe oxidative stress, cytoplasmic Ca²⁺ overload, mitochondrial impairment, and cellular energy crisis researchgate.net.
Alterations in Blood-Brain Barrier Permeability
This compound can alter the passage of different molecules across the blood-brain barrier (BBB) helsinki.fielsevier.esnih.govelsevier.esnih.gov. It can modulate the transcellular passage of low- to medium-size molecules by affecting their carriers located at the BBB helsinki.finih.gov. This compound induces interrelated aberrations in the transport of large neutral amino acids and aromatic amino acids, whose influx is augmented by exchange with glutamine nih.gov. Impaired aromatic amino acid transport can affect neurotransmission by altering intracerebral synthesis of catecholamines and producing "false neurotransmitters" researchgate.netnih.gov. This compound also modulates BBB transport of cationic amino acids like arginine and ornithine and affects the transport of glucose and creatine nih.gov.
Furthermore, this compound, either directly or in synergy with inflammatory cytokines, can evoke subtle increases in the paracellular passage of molecules (BBB "leakage"), contributing to the vasogenic component of cerebral edema associated with acute liver failure nih.gov. While some studies suggest this compound enters the brain more easily in patients with advanced hepatic encephalopathy, others have not observed significant differences in BBB permeability to this compound in patients with liver failure nih.gov. This compound is thought to cross the BBB preferentially by active transport through ion transporters rather than solely by diffusion nih.gov.
Astrocytic and Neuronal Morphological and Functional Changes
This compound causes significant morphological and functional changes in both astrocytes and neurons aging-us.comfrontiersin.orgelsevier.esxiahepublishing.comnih.gov. Astrocytes are considered primary targets of this compound toxicity because they are responsible for this compound metabolism in the CNS via glutamine synthetase xiahepublishing.com. In response to increased this compound concentrations, astrocytes undergo morphological changes, developing large pale nuclei known as Alzheimer Type II astrocytosis xiahepublishing.com. This compound can induce astrocytic swelling aging-us.comelsevier.esxiahepublishing.comnih.gov, which is a common feature in hyperammonemic patients unil.ch. This swelling is linked to the accumulation of glutamine in astrocytes frontiersin.orgelsevier.es.
High concentrations of this compound can depolarize both neurons and astrocytes frontiersin.org. This compound can directly induce neurite degeneration and morphological and functional deficits in cultured neurons aging-us.com. Studies using organotypic brain slices treated with this compound have shown tissue edema linked to astrocytic swelling, while neurons display disrupted morphology and reduced survival nih.gov. This compound can also disturb normal astrocytic-neuronal interactions and neural transmission aging-us.com.
Data Tables
While the text describes various findings and changes, it does not consistently provide specific numerical data points that can be directly extracted and presented in a structured data table format without further context or experimental details. For instance, studies mention changes in expression levels, binding affinities, or swelling percentages, but these are often discussed in a comparative or qualitative manner within the text snippets. Therefore, a comprehensive data table based solely on the provided text is not feasible.
Impairment of Long-Term Potentiation (LTP) and Cognitive Function
Excessive this compound levels have been shown to inhibit the induction of long-term potentiation (LTP), a key synaptic mechanism underlying learning and memory formation, particularly in the hippocampus. nih.govfrontiersin.orgnih.gov This impairment is considered a contributing factor to this compound-induced cognitive dysfunction and memory loss observed in various conditions. nih.govfrontiersin.org Studies suggest that this compound's effect on LTP may be mediated, in part, by the activation of N-methyl-d-aspartate receptors (NMDARs) and subsequent modulation of gamma-aminobutyric acid (GABA) receptors. frontiersin.orgnih.gov this compound can also disrupt neurotransmitter balance, affecting systems such as glutamatergic, GABAergic, dopaminergic, cholinergic, and serotonergic signaling, further contributing to cognitive deficits. nih.govfrontiersin.org
Neurosteroid Metabolism Modulation
Chronic exposure to this compound is suggested to affect cognitive function through the modulation of neurosteroid metabolism. nih.govfrontiersin.org this compound has been shown to impair the synthesis of neurosteroids, which are believed to play a role in memory processes. nih.govfrontiersin.org This modulation may occur via excessive activation of NMDA receptors and the subsequent inhibition of LTP through a GABA receptor-mediated effect. frontiersin.orgnih.gov Studies using inhibitors of enzymes involved in neurosteroid synthesis, such as 5α-reductase, have demonstrated that GABA-enhancing neurosteroids contribute to this compound-mediated synaptic dysfunction. nih.gov
Creatine Metabolism and Transport Alterations
This compound exposure can lead to alterations in creatine metabolism and transport in brain cells, potentially resulting in a secondary deficiency of creatine. unil.chresearchgate.netnih.gov Research indicates that this compound can affect the expression and activity of genes involved in creatine synthesis, such as AGAT and GAMT, and transport, such as SLC6A8. unil.chresearchgate.net This disruption in creatine homeostasis may contribute to the deleterious effects of this compound on brain cells, including impaired axonal growth. unil.chresearchgate.netunil.ch
This compound in Pathological Conditions
Elevated this compound levels are implicated in the pathogenesis of several pathological conditions, with its neurotoxic effects contributing to significant organ dysfunction, particularly in the brain. thieme-connect.comresearchgate.net
Hepatic Encephalopathy (HE): Pathophysiology and this compound's Role
Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome resulting from liver insufficiency and/or portosystemic shunting, leading to the accumulation of neurotoxic substances, primarily this compound, in the bloodstream. nih.govoatext.comelsevier.esnih.gov The inability of the compromised liver to adequately metabolize this compound into urea results in hyperammonemia, which is considered a central factor in the pathogenesis of HE. nih.govoatext.comnih.gov this compound crosses the blood-brain barrier and is primarily metabolized in astrocytes via glutamine synthetase, leading to the accumulation of glutamine. elsevier.esnih.gov This accumulation contributes to astrocyte swelling, oxidative stress, neuroinflammation, and alterations in neurotransmission, all of which are hallmarks of HE. nih.govnih.govoatext.comelsevier.esnih.govmedscape.com
Role of Systemic Inflammation and Infection in HE Exacerbation
Systemic inflammation and infection play a significant role in exacerbating HE in patients with liver cirrhosis. nih.govmedscape.com Inflammation, whether systemic, neuroinflammation, or endotoxemia, appears to act in conjunction with this compound to contribute to the pathophysiology of HE. nih.govmedscape.com Infections are known triggers for episodes of HE. nih.gov Systemic inflammation can up-regulate during exacerbations in various conditions, with elevated markers such as CRP, IL-6, and TNF-α. atsjournals.orgnih.govfrontiersin.orgmdpi.com The presence of bacterial pathogens can be associated with higher levels of systemic inflammation during exacerbations. atsjournals.orgnih.govfrontiersin.org This interplay between hyperammonemia and systemic inflammation contributes to the neurological dysfunction observed in HE. nih.govmedscape.com
Urea Cycle Disorders and Hyperammonemia
Urea cycle disorders (UCDs) are a group of genetic diseases caused by deficiencies in the enzymes or transporters involved in the urea cycle, the primary metabolic pathway for converting this compound into urea for excretion. jpedres.orgchildrensnational.orgfrontiersin.org These deficiencies lead to the accumulation of this compound in the blood, a condition known as hyperammonemia. jpedres.orgchildrensnational.org
Hyperammonemia in UCDs can cause severe neurological consequences, including seizures, intellectual/cognitive decline, and psychomotor retardation. jpedres.orgjneuropsychiatry.orgjpedres.org In newborns, UCDs can present with severe hyperammonemic encephalopathy, which can be life-threatening. jpedres.orgfrontiersin.org Even with early diagnosis and treatment, severe neonatal hyperammonemia can lead to poor clinical outcomes. jpedres.org Peak this compound levels and the frequency of hyperammonemic episodes have been shown to correlate with neurological outcomes in UCD patients. jpedres.org
The urea cycle involves several key enzymes: carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), ornithine transcarbamylase (OTC), argininosuccinate (B1211890) synthetase (ASS), argininosuccinate lyase (ASL), arginase, and N-acetylglutamate synthetase. jpedres.org Deficiencies in any of these can disrupt the cycle. OTC deficiency is the most common UCD globally, although the prevalence of specific disorders can vary regionally. jpedres.org
Research efforts, such as those by the Urea Cycle Disorders Consortium (UCDC), are focused on understanding the natural history of these disorders and evaluating new treatment interventions. childrensnational.org Studies have shown that elevated brain glutamine, a storage form for this compound, may persist and be associated with altered mental status and cognition even when plasma this compound levels are normalized. childrensnational.org
This compound in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
This compound is recognized as a potent neurotoxin that can negatively affect the central nervous system. nih.govresearchgate.net Elevated this compound levels have been detected in the brains of patients with neurological disorders, including Alzheimer's disease (AD), suggesting that this compound may contribute to the progression of such conditions. nih.govresearchgate.netmdpi.com
Chronic elevated this compound levels could potentially lead to neurodegeneration. mdpi.com While low levels of this compound are generally tolerated by the brain due to the blood-brain barrier, high blood this compound concentrations can cross this barrier and accumulate in brain tissue, contributing to neurological dysfunction. mdpi.com The mechanisms by which this compound contributes to neurodegenerative processes are being investigated and may involve mitochondrial dysfunction, disruption of cellular glucose metabolism, alterations in neurotransmission (both excitatory glutamatergic and GABAergic systems), and inflammatory responses. nih.govresearchgate.netmdpi.com
Research also explores the potential link between gut microbiota and neurodegenerative diseases through this compound. Certain Lactobacillus strains have been shown to reduce blood this compound levels, leading to the hypothesis that the beneficial effects of diets like the Mediterranean diet on AD prevention might be partly mediated by their impact on gut microbiota and subsequent this compound reduction. mdpi.com Furthermore, studies have indicated a link between constituents of fine particulate matter in air pollution, including ammonium (NH₄⁺), and the incidence of dementia and Alzheimer's disease. pnas.org
This compound in Cancer Metabolism
Emerging research highlights a surprising role for this compound in cancer metabolism, suggesting it is not merely a waste product but can be recycled and utilized by cancer cells to support growth. ludwigcancerresearch.orgharvard.edunih.gov Studies, particularly in breast cancer, have shown that this compound accumulates in the tumor microenvironment and can be efficiently recycled by cancer cells. ludwigcancerresearch.orgnih.gov
Cancer cells can incorporate recycled this compound into various components, primarily the amino acid glutamate, a fundamental building block for proteins. ludwigcancerresearch.orgnih.gov This assimilation is critically dependent on the enzyme glutamate dehydrogenase (GDH). ludwigcancerresearch.orgharvard.edunih.gov Inhibiting GDH activity has been shown to slow tumor growth in experimental models. ludwigcancerresearch.org
Beyond serving as a nitrogen source for amino acid synthesis, this compound has also been identified as a critical signaling molecule in cancer cells, particularly in activating fat production (lipogenesis), which is essential for rapid tumor growth and spread. osu.eduspringernature.com This process involves this compound triggering the activation of SREBP-1, a key regulator of lipid synthesis. osu.eduspringernature.com This discovery suggests that targeting this compound metabolism, including GDH activity and the this compound-mediated activation of lipogenesis, could offer promising avenues for novel cancer therapeutics. ludwigcancerresearch.orgharvard.eduspringernature.com
This compound and Kidney Function
The kidneys play a crucial role in maintaining systemic acid-base balance, and renal excretion of this compound (in the form of ammonium, NH₄⁺) is a critical component of this process. karger.comnih.gov this compound is predominantly generated in the kidney from the metabolism of glutamine through a process called ammoniagenesis. karger.com
In chronic kidney disease (CKD), there is often an impairment in acid excretion, leading to metabolic acidosis. karger.comnih.gov A progressive decline in renal ammonium excretion in CKD is considered an important factor contributing to systemic metabolic acidosis and is independently associated with the worsening of kidney function. karger.comnih.gov Studies in CKD models have shown that decreased this compound excretion is associated with impaired expression of proteins involved in renal this compound metabolism and transport. nih.gov
While impaired this compound excretion contributes to the problems seen in CKD, maintaining adequate renal this compound metabolism may actually be protective for patients with CKD. nih.gov Research has also explored the potential for using breath this compound levels as a non-invasive marker for assessing kidney function and screening for CKD. labmedica.commdpi.com Breath this compound concentration has been shown to correlate with traditional markers of kidney function like BUN (blood urea nitrogen), serum creatinine, and eGFR (estimated glomerular filtration rate), and its levels increase with the severity of CKD. labmedica.com
Table 2: Breath this compound Levels and CKD Stage
| CKD Stage | Breath this compound Level (ppb) |
| Stage 1 | 636 ± 94 |
| Stage 2 | 1,020 ± 326 |
| Stage 3 | 1,943 ± 326 |
| Stage 4 | 4,421 ± 1,042 |
| Stage 5 | 12,781 ± 1,807 |
| Data derived from a study on breath this compound as a CKD screening tool. labmedica.com |
Long-term occupational exposure to low levels of atmospheric this compound has also been associated with subtle, sub-clinical changes in kidney function, such as elevated BUN and calcium levels, although further investigation is needed to determine the long-term consequences. researchgate.net
Microbial this compound Metabolism and Ecology
Microorganisms play a central and indispensable role in the global nitrogen cycle, with this compound metabolism being a key process mediated by diverse microbial communities in various environments, including soil, water, and the human gut.
In the environment, this compound is a critical intermediate in the nitrogen cycle. Microbial mineralization of organic nitrogen compounds releases this compound through a process called ammonification. jove.commdpi.com this compound is then converted to nitrite (B80452) and subsequently to nitrate (B79036) through nitrification, a two-step aerobic process primarily carried out by this compound-oxidizing bacteria (AOB) and this compound-oxidizing archaea (AOA), followed by nitrite-oxidizing bacteria (NOB). jove.commdpi.comufl.eduoup.comfrontiersin.org AOB, such as Nitrosomonas and Nitrosospira, oxidize this compound to nitrite, while NOB, including Nitrobacter and Nitrospira, convert nitrite to nitrate. jove.comufl.edu AOA are also significant contributors to this compound oxidation in various ecosystems. oup.comfrontiersin.orgoup.compnas.orgoup.com
These this compound-oxidizing microorganisms are ubiquitous in environments where this compound is available, including soils, freshwater, marine habitats, and engineered systems like wastewater treatment plants. oup.comannualreviews.org Their activity is crucial for nutrient turnover and plays a role in the production of greenhouse gases like nitrous oxide. oup.com The abundance and diversity of this compound oxidizers vary across environments, influencing ecosystem functioning. oup.com
In aquatic systems, microbial nitrification is essential for removing this compound, which can be toxic to aquatic life. ufl.edu this compound excreted by fish, for example, is converted to less toxic nitrate through the action of AOB and NOB. ufl.edu Anaerobic this compound oxidation (anammox) bacteria also contribute to nitrogen removal by converting this compound and nitrite directly to nitrogen gas under anaerobic conditions. frontiersin.org Anammox is significant in environments like marine sediments and can be applied in wastewater treatment. frontiersin.org
The human gut microbiota is another significant source of this compound production through the fermentation of amino acids, particularly glutamine, by various commensal bacteria including Clostridia, Enterobacteria, Bacillus spp., E. coli, Staphylococcus, and Fusobacterium. healthmatters.iofrontiersin.org In Gram-negative gut bacteria, this compound is crucial for nitrogen anabolism and the synthesis of essential compounds. healthmatters.io An imbalance in gut microbiota (dysbiosis) can lead to increased this compound production, potentially contributing to gut inflammation and other health issues. healthmatters.io
Table 3: Key Microbial Groups in Nitrogen Metabolism
| Process | Microbial Groups Involved | Substrates | Products | Environment |
| Ammonification | Various heterotrophic bacteria and fungi | Organic Nitrogen | This compound | Soil, Aquatic Systems, Gut |
| Nitrification (Step 1) | This compound-Oxidizing Bacteria (AOB), this compound-Oxidizing Archaea (AOA) | This compound | Nitrite | Soil, Freshwater, Marine, Wastewater Treatment |
| Nitrification (Step 2) | Nitrite-Oxidizing Bacteria (NOB) | Nitrite | Nitrate | Soil, Freshwater, Marine, Wastewater Treatment |
| Anammox | Anaerobic this compound-Oxidizing Bacteria (AnAOB) | This compound, Nitrite | Nitrogen Gas | Marine Sediments, Wastewater Treatment |
| Nitrogen Fixation | Nitrogen-fixing bacteria (e.g., Azotobacter, Rhizobium, Cyanobacteria) | Gaseous Nitrogen (N₂) | This compound | Soil, Aquatic Systems |
Microbial this compound metabolism is thus a fundamental process with far-reaching implications for environmental health, nutrient cycling, and even human health through the gut microbiome.
Analytical Techniques for Ammonia Detection and Quantification
Spectrophotometric Methods
Spectrophotometric methods are widely used for ammonia (B1221849) quantification due to their relative simplicity and cost-effectiveness. mdpi.comnih.gov These techniques rely on chemical reactions that produce a colored compound, with the intensity of the color being proportional to the this compound concentration. The concentration is then determined by measuring the absorbance of light at a specific wavelength.
The Indophenol Blue method, also known as the Berthelot Reaction, is a common and sensitive colorimetric technique for this compound determination. acs.orgacs.org The reaction mechanism involves three primary steps. google.comresearchgate.net First, in an alkaline medium, this compound reacts with a hypochlorite (OCl⁻) to form monochloramine (NH₂Cl). google.comresearchgate.net This is followed by the reaction of monochloramine with a phenolic compound, such as phenol or more commonly, salicylate, to form a quinone-chloramine. researchgate.nethach.com Finally, this intermediate couples with another molecule of the phenolic compound to produce a blue-colored indophenol dye. google.comresearchgate.net
The reaction is typically catalyzed by sodium nitroprusside (also called sodium nitroferricyanide) to increase the reaction rate and sensitivity. umces.eduthaiscience.inforsc.org The resulting blue solution's absorbance is measured spectrophotometrically, usually at a wavelength between 630 and 697 nm, to quantify the this compound concentration. acs.orgresearchgate.netboquinstrument.com The method is suitable for determining this compound concentrations from approximately 0.013 to 1.68 mg NH₄-N/L. umces.edu
Table 1: Key Parameters of the Indophenol Blue (Berthelot) Method
| Parameter | Description |
|---|---|
| Principle | Formation of a blue indophenol dye from the reaction of this compound with hypochlorite and a phenolic compound. researchgate.netumces.edu |
| Common Phenolic Reagent | Sodium Salicylate. hach.comrsc.org |
| Catalyst | Sodium Nitroprusside. umces.edursc.org |
| Wavelength of Max. Absorbance (λmax) | ~630 - 697 nm. acs.orgboquinstrument.com |
| Detection Limit | Method Detection Limit (MDL) reported at 0.013 mg NH₄-N/L. umces.edu |
| Quantification Range | Suitable for concentrations from 0.013 to 1.68 mg NH₄-N/L. umces.edu |
Nessler's method is another well-established colorimetric technique for this compound quantification. erunwas.comnih.gov The method involves the reaction of this compound with Nessler's reagent, which is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]). nih.goverunwas.com This reaction produces a distinct yellow-to-brown colloidal complex. mdpi.comhach.comerunwas.com The intensity of the resulting color is directly proportional to the concentration of this compound in the sample. hach.com
The absorbance of the colored solution is measured with a spectrophotometer at a wavelength of approximately 420-425 nm. nih.goverunwas.com This method is applicable for analyzing various water types, including drinking water, surface water, and wastewater. erunwas.com The detection range for the colorimetric procedure is typically between 0.05 and 1.0 mg/L NH₃-N. erunwas.com However, the presence of certain metal cations, such as calcium and magnesium, can interfere by precipitating as hydroxides in the alkaline solution. mdpi.comnemi.gov This interference can be mitigated by adding a masking agent like potassium sodium tartrate (Rochelle salt) or by a preliminary distillation step. mdpi.comgoogle.com
Table 2: Summary of Nessler's Method for this compound Detection
| Parameter | Description |
|---|---|
| Principle | Reaction of this compound with Nessler's reagent (K₂[HgI₄]) in an alkaline solution to form a yellow-to-brown complex. erunwas.comnemi.gov |
| Reagent | Nessler's Reagent (Potassium tetraiodomercurate(II)). erunwas.com |
| Wavelength of Max. Absorbance (λmax) | 420 - 425 nm. nih.goverunwas.com |
| Detection Range | 0.05–1.0 mg/L NH₃-N. erunwas.com |
| Potential Interferences | Calcium, magnesium, iron, and sulfide ions. mdpi.comnemi.gov |
The ninhydrin test is a chemical assay used to detect this compound as well as primary and secondary amines. microbenotes.comvedantu.com The reaction between this compound and two molecules of ninhydrin (2,2-dihydroxyindane-1,3-dione) in the presence of a reducing agent results in the formation of a deep purple or blue colored compound known as Ruhemann's purple. microbenotes.combyjus.com
For quantitative analysis of this compound, the reaction is typically carried out in the presence of sodium hydroxide at an elevated temperature, and the absorbance of the resulting deep red or purple product is measured at a specific wavelength, such as 508 nm or 570 nm. microbenotes.comeurjchem.comresearchgate.net The method has been shown to be linear over a concentration range of 2x10⁻⁴ to 1.4x10⁻³ M of this compound. eurjchem.comresearchgate.net Research has established specific limits of detection (LOD) and quantification (LOQ) for this assay. eurjchem.comresearchgate.net
Table 3: Performance Characteristics of the Ninhydrin Assay for this compound
| Parameter | Value |
|---|---|
| Principle | Reaction of this compound with ninhydrin to form a colored product (Ruhemann's purple). microbenotes.combyjus.com |
| Wavelength of Max. Absorbance (λmax) | 508 nm. eurjchem.comresearchgate.net |
| Linear Range | 2x10⁻⁴ - 1.4x10⁻³ M. eurjchem.comresearchgate.net |
| Limit of Detection (LOD) | 1.2x10⁻⁵ M. eurjchem.comresearchgate.net |
| Limit of Quantification (LOQ) | 3.6x10⁻⁵ M. eurjchem.comresearchgate.net |
| Molar Absorptivity | 1.069x10³ L/mol·cm. eurjchem.com |
Chromatographic Techniques
Chromatographic methods separate components of a mixture for subsequent quantification. For this compound analysis, ion chromatography is the most relevant technique.
Ion chromatography (IC) is a powerful technique that separates ions based on their affinity to an ion exchanger. wikipedia.org It can determine the ammonium (B1175870) cation (NH₄⁺) along with other inorganic cations like lithium, sodium, potassium, magnesium, and calcium in a single analysis. thermofisher.comthermofisher.com This presents an advantage over many spectrophotometric methods that may require a separate distillation step to remove interferences. thermofisher.comthermofisher.com
In a typical IC system for cation analysis, the sample is injected into a stream of eluent (mobile phase), such as methanesulfonic acid, and passed through a cation exchange column (stationary phase). thermofisher.com The positively charged ammonium ions are attracted to the negatively charged stationary phase. wikipedia.org Their retention time depends on their affinity relative to other cations in the sample. After separation, the ions are typically measured by a conductivity detector. thermofisher.com The use of a suppressor system reduces the background conductivity of the eluent, thereby increasing the sensitivity of the measurement. sigmaaldrich.com High-capacity cation exchange columns have been developed to improve performance, especially for trace-level determinations in high ionic strength matrices by resolving higher concentration ratios of sodium and ammonium. thermofisher.commetrohm.com
Table 4: Ion Chromatography System for Ammonium Analysis
| Component | Description |
|---|---|
| Principle | Separation of ammonium ions (NH₄⁺) from a sample matrix using a cation exchange column, followed by detection. wikipedia.orgthermofisher.com |
| Stationary Phase | Cation exchange column (e.g., polymer-based). thermofisher.comsigmaaldrich.com |
| Mobile Phase (Eluent) | Typically an acidic solution (e.g., Methanesulfonic acid). thermofisher.com |
| Detection | Suppressed conductivity detection. thermofisher.com |
| Analytes | Can simultaneously determine NH₄⁺, Li⁺, Na⁺, K⁺, Mg²⁺, and Ca²⁺. thermofisher.com |
Spectroscopic Methods
Beyond the colorimetric techniques discussed previously, other spectroscopic methods are utilized for this compound detection, particularly for gaseous samples. These methods are often based on the absorption of light by this compound molecules at specific wavelengths.
Laser-based detection technologies rely on the specific and quantitative nature of absorption spectroscopy, particularly in the infrared region where this compound has characteristic spectral signatures. azosensors.com The principle is governed by the Beer-Lambert Law, which states that for a constant path length, the intensity of light passing through an absorbing gas decreases exponentially with the concentration of that gas. azosensors.com
Two notable laser-based techniques are:
Tunable Diode Laser Absorption Spectroscopy (TDLAS): This method uses a laser that can be tuned to the specific absorption wavelength of this compound. The amount of light absorbed as the laser passes through a gas sample is measured, providing a direct quantification of the this compound concentration. azosensors.com
Photoacoustic Spectroscopy (PAS): In this technique, a modulated beam of infrared light is passed through the gas sample. The light is tuned to a wavelength that this compound absorbs. As the this compound molecules absorb the light, they heat up and expand, creating a pressure wave (sound) that is detected by a highly sensitive microphone. The intensity of the sound wave is proportional to the this compound concentration. azosensors.com
These laser-based methods offer high sensitivity and selectivity, and they are not consumed or degraded by exposure to high concentrations of this compound. azosensors.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 15N Isotope Labeling)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detection and quantification of this compound, which is typically observed as the ammonium ion (NH₄⁺) in aqueous solutions. Quantitative ¹H NMR (qNMR) offers a rapid and selective alternative to conventional spectrophotometric methods. nih.govacs.org
¹H NMR: In ¹H NMR spectra, the ammonium ion presents a distinct signal. When coupled to the spin-1 ¹⁴N nucleus (99.6% natural abundance), the signal for the four equivalent protons of ¹⁴NH₄⁺ appears as a 1:1:1 triplet. stanford.edu In acidified samples, this triplet is typically observed around 7.1 ppm. mdpi.com A primary challenge in aqueous samples is the suppression of the large solvent (water) signal, which can distort the baseline and limit sensitivity. nih.gov To overcome this, specialized pulse sequences are employed, such as excitation sculpting (ES) or frequency-selective pulsed gradient spin echo (PGSE) sequences, which effectively suppress the water resonance while preserving the NH₄⁺ signal. nih.govstanford.edu
The sensitivity of ¹H NMR for this compound detection can be a limitation, especially on lower-field spectrometers (e.g., 400 MHz). acs.org Research has shown that the addition of a paramagnetic agent, such as gadolinium(III) ions (Gd³⁺), can significantly reduce the T1 relaxation time of the ammonium protons. nih.govnih.gov This allows for a much shorter recycle delay between scans, reducing the total analysis time by an order of magnitude without compromising quantification. nih.govnih.gov
¹⁵N Isotope Labeling: Isotope labeling using ¹⁵N₂ is a critical tool to verify the source of this compound in studies such as electrochemical nitrogen reduction, helping to avoid false positives from potential contaminants. acs.org When this compound is formed from ¹⁵N₂, the resulting ¹⁵NH₄⁺ ion is readily distinguished in the ¹H NMR spectrum. Due to the spin-½ nature of the ¹⁵N nucleus, the ¹H signal appears as a 1:1 doublet, which is spectrally distinct from the ¹⁴NH₄⁺ triplet. acs.orgresearchgate.net This isotopic selectivity allows for unambiguous confirmation that the detected this compound originates from the supplied nitrogen gas. acs.org Furthermore, quantification using the ¹⁵NH₄⁺ doublet can offer higher accuracy due to an inherently better signal-to-noise ratio compared to the ¹⁴NH₄⁺ triplet. acs.org
| Parameter | Description | Typical Value/Method | Source |
| Analyte | The species detected in aqueous solution by ¹H NMR. | Ammonium ion (NH₄⁺) | nih.gov |
| ¹⁴NH₄⁺ Signal | Multiplicity of the proton signal due to coupling with ¹⁴N (spin=1). | 1:1:1 Triplet | stanford.edu |
| ¹⁵NH₄⁺ Signal | Multiplicity of the proton signal due to coupling with ¹⁵N (spin=½). | 1:1 Doublet | acs.orgresearchgate.net |
| Solvent Suppression | Pulse sequences used to eliminate the large water signal. | Excitation Sculpting (ES), Pulsed Gradient Spin Echo (PGSE) | nih.govstanford.edu |
| Sensitivity Enhancement | Method to shorten analysis time by reducing T1 relaxation. | Addition of paramagnetic Gd³⁺ ions | nih.govnih.gov |
| Isotopic Verification | Use of ¹⁵N labeling to confirm the nitrogen source. | Analysis of the distinct ¹⁵NH₄⁺ doublet signal. | acs.org |
Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR, ATR-FTIR)
Infrared (IR) spectroscopy is a widely used technique for the detection and quantification of gaseous this compound based on its distinct absorption of infrared radiation. Fourier Transform Infrared (FTIR) spectroscopy, in particular, allows for the simultaneous analysis of a wide spectral range, providing high sensitivity and selectivity. nih.gov
The this compound molecule exhibits characteristic vibrational modes that absorb IR radiation at specific frequencies. The primary absorption bands used for detection are the ν₂ symmetric bending modes, which appear as two strong peaks at approximately 930 cm⁻¹ and 967 cm⁻¹. nih.govacs.org The absorbance of these peaks is directly proportional to the this compound concentration, allowing for quantification. researchgate.net
FTIR spectroscopy can be applied in various configurations:
Open-path FTIR: This method is used for remote sensing and monitoring of fugitive this compound emissions in industrial or environmental settings over long distances (kilometer-scale). nih.govspiedigitallibrary.org
Extractive FTIR: In this setup, a gas sample is drawn into a gas cell for analysis. This is a common method for measuring this compound in applications like engine exhaust analysis. lboro.ac.uk
Attenuated Total Reflectance (ATR)-FTIR: This is a surface-sensitive technique where the IR beam interacts with a sample in close contact with an ATR crystal. While primarily used for liquid and solid samples, it can be adapted for gas sensing, where this compound molecules adsorbing onto the crystal surface can be detected.
A significant challenge for IR-based this compound detection is interference from water vapor, as its absorption spectrum can overlap with that of this compound. researchgate.net Advanced analytical software and spectral subtraction techniques are often employed to deconvolve the spectra and accurately quantify this compound in the presence of water. consci.com The method has been successfully applied to detect this compound in diverse matrices, including gastric juice, where gaseous this compound is released from the liquid sample by a pH shift before being measured. nih.gov
Photoacoustic Spectroscopy (PAS)
Photoacoustic Spectroscopy (PAS) is a highly sensitive optical detection technique used for trace gas analysis, including this compound. mdpi.comnih.gov The fundamental principle of PAS involves the generation of acoustic waves following the absorption of modulated light by the target gas molecules. nih.govmdpi.com When this compound molecules absorb light from a source (typically a laser) tuned to a specific absorption wavelength, they are excited to a higher energy state. This energy is then released as heat through non-radiative relaxation processes, causing a localized temperature and pressure increase in the gas. nih.gov If the light source is modulated (switched on and off) at an acoustic frequency, the periodic heating and cooling generates pressure waves (sound), which are detected by a sensitive microphone. mdpi.comnih.gov The intensity of the acoustic signal is directly proportional to the gas concentration.
Key features of PAS for this compound detection include:
High Sensitivity: PAS can achieve detection limits in the parts-per-billion (ppb) to sub-ppb range. mdpi.comnih.gov A near-infrared PAS system using a 1532 nm laser has demonstrated a minimum detection limit of 770 ppb. mdpi.com Another study reported a detection limit of 0.86 ppbv with a response time of 5 minutes. researchgate.net
High Selectivity: By using a monochromatic light source like a diode laser that targets a specific absorption line of this compound, interference from other gases can be minimized. optica.org
Zero-Background Signal: The technique is a "zero-background" method, as the acoustic signal is only generated when the target gas is present and absorbs light. nih.gov
A variation of this technique, Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS), replaces the microphone with a quartz tuning fork (QTF) as the acoustic transducer. The high quality factor (Q-factor) and resonant nature of the QTF provide excellent immunity to ambient noise, further enhancing sensitivity. nih.gov
| PAS System Type | Light Source | Detection Limit | Application/Note | Source |
| Near-Infrared PAS | 1532 nm Semiconductor Laser | 770 ppb | Environmental and industrial gas monitoring | mdpi.com |
| Resonant PAS | Not specified | 0.86 ppbv | Fast response time (5 min) achieved | researchgate.net |
| Near-Infrared PAS | 1531.8 nm Diode Laser | Sub-ppm level | Compared directly with OAS, showing similar performance | nih.gov |
| QEPAS | Not specified | 50 ppb | For exhaled this compound monitoring in medical diagnostics | nih.gov |
Direct Optical Absorption Spectroscopy (OAS)
Direct Optical Absorption Spectroscopy (OAS) is a technique that quantifies the concentration of a gas by measuring the absorption of light as it passes through a sample. The method is governed by the Beer-Lambert law, which states that the absorbance of light is directly proportional to the concentration of the absorbing species and the length of the light path. rivm.nl
For this compound detection, OAS systems typically utilize light sources in the near-infrared (NIR) or ultraviolet (UV) regions, where this compound has characteristic absorption features. optica.orgrivm.nl
Near-Infrared OAS: This approach often uses telecommunication-type distributed-feedback (DFB) diode lasers, for instance, targeting an overtone absorption line of this compound around 1531.7 nm. optica.org This method has been used to achieve this compound detection sensitivities at the sub-ppm level. optica.orgnih.gov
UV OAS: this compound exhibits strong, narrow absorption lines in the UV wavelength range of 200-230 nm. rivm.nl A specific implementation, Differential Optical Absorption Spectroscopy (DOAS), leverages these features. DOAS analyzes the narrowband absorption structures to differentiate the target gas from other species and broadband extinction, allowing for accurate quantification. rivm.nlcopernicus.org Other gases like sulfur dioxide and nitrous oxide also absorb in this region and must be accounted for in the analysis. rivm.nlcopernicus.org
A comparative study between a PAS system and a direct OAS system, both using a diode laser operating at 1531.8 nm for this compound detection, found that their performances were remarkably similar. Both techniques achieved sub-ppm minimum detectable concentrations and fast response times, demonstrating their suitability for sensitive this compound monitoring. nih.gov Optical approaches are generally favored for their potential to be deployed in compact instrumentation for field use. mdpi.com
Fluorometric Methods
Fluorometric methods for this compound quantification are known for their exceptional sensitivity and are widely used in environmental and biological sample analysis. acs.org These methods typically involve a chemical reaction that converts the non-fluorescent ammonium ion into a highly fluorescent product.
The most common and well-established fluorometric method is based on the reaction of this compound with o-phthalaldehyde (OPA) and a nucleophile, such as 2-mercaptoethanol (MCE) or sulfite, in an alkaline medium. researchgate.netnih.gov The reaction forms a fluorescent isoindole derivative. acs.org
Reaction: NH₄⁺ + o-phthalaldehyde + Sulfite → 1-sulfonatoisoindole (fluorescent)
Detection: The resulting product is quantified using a fluorometer. The excitation and emission wavelengths depend on the specific reagents used but are typically in the range of λex = 360-415 nm and λem = 425-485 nm. nih.govmdpi.comcellbiolabs.com
This method offers several advantages:
High Sensitivity: Fluorometric techniques can measure this compound concentrations at nanomolar levels, making them significantly more sensitive than traditional colorimetric methods like the indophenol blue method. mdpi.com Detection limits as low as 0.90 nmol/L have been reported. mdpi.com
High Selectivity: The OPA reaction demonstrates high selectivity for ammonium, even in the presence of many primary amines. researchgate.net
Rapid Analysis: The derivatization reaction is fast, often completing within seconds or minutes at room temperature, allowing for high sample throughput, especially when implemented in automated or continuous flow systems. researchgate.netnih.gov
The method has been adapted for various applications, including the analysis of this compound in ambient air (after collection on an adsorbent) and the automated determination of ammonium in seawater. researchgate.netmdpi.com
Electrochemical Sensor Technologies
Electrochemical sensors are among the most widely used technologies for this compound detection due to their high sensitivity, low power consumption, and potential for miniaturization. winsen-sensor.comdol-sensors.com These sensors operate by measuring changes in electrical properties (current or potential) that occur when this compound interacts with a sensing electrode. dol-sensors.com The core principle involves an electrochemical reaction—either oxidation or reduction—of this compound at the electrode surface. winsen-sensor.comecsense.com
The sensor is typically composed of at least two electrodes: a working electrode where the reaction with this compound takes place, and a counter electrode. hnfosensor.com When this compound gas diffuses to the working electrode, it undergoes a reaction that generates a flow of electrons, producing an electrical current. This current is directly proportional to the concentration of this compound, according to Faraday's law. winsen-sensor.comhnfosensor.com Many modern sensors utilize a three-electrode system, which includes a reference electrode to provide a stable potential for the working electrode, improving accuracy and stability. hnfosensor.com The signal generated is then processed to provide a concentration reading. These sensors are valued for their excellent repeatability, stability, and good anti-interference ability. winsen-sensor.com
Ion-Selective Electrodes (ISE)
The this compound Ion-Selective Electrode (ISE) is a specific type of potentiometric electrochemical sensor designed for the measurement of this compound in aqueous solutions. It is a gas-sensing electrode and is an EPA-approved method for compliance reporting in applications like wastewater analysis. labunlimited.com
The this compound ISE is a complete potentiometric cell, typically containing an internal pH electrode and a silver/silver chloride (Ag/AgCl) reference element housed within the electrode body. hannainst.com.au The key component that provides selectivity is a hydrophobic, gas-permeable membrane, usually made of polytetrafluoroethylene (PTFE), which separates the internal electrolyte solution from the sample. labunlimited.comhannainst.com.au
The measurement principle is as follows:
An ionic strength adjustor (ISA) is added to the sample to raise its pH to above 11. labunlimited.comhannainst.com.au At this high pH, the equilibrium between ammonium ions (NH₄⁺) and dissolved this compound gas (NH₃) shifts almost completely toward the gaseous form (NH₄⁺ ⇌ NH₃ + H⁺). hannainst.com.au
The dissolved NH₃ gas diffuses across the gas-permeable membrane into the thin film of internal electrolyte. Water and other ions in the sample cannot pass through the membrane.
The this compound gas dissolves in the internal filling solution (which contains ammonium chloride), causing a change in its pH. labunlimited.com
This change in pH is detected by the internal pH electrode. The potential difference measured between the internal pH electrode and the reference electrode is logarithmically proportional to the concentration of this compound in the sample.
This compound ISEs offer a rapid response time and can measure a wide concentration range, from as low as 0.02 mg/L to 17,000 mg/L. hannainst.com.au However, they can be subject to interference from volatile amines that may also permeate the membrane. acs.org Proper calibration and storage are essential for obtaining accurate and repeatable results. labunlimited.com
| Feature | Description | Source |
| Sensor Type | Potentiometric, gas-sensing combination electrode | hannainst.com.au |
| Measurement Principle | Detects pH change in an internal electrolyte caused by diffused NH₃ gas. | labunlimited.com |
| Key Component | Hydrophobic, gas-permeable PTFE membrane | labunlimited.comhannainst.com.au |
| Sample Preparation | Addition of an Ionic Strength Adjustor (ISA) to raise pH > 11. | hannainst.com.au |
| Typical Range | 5x10⁻⁶ to 0.5 mol/L (0.09 to 9000 mg/L) | ntsensors.com |
| Interfering Ions | Potassium (K⁺), Sodium (Na⁺) to a lesser extent; volatile amines. | acs.orgntsensors.com |
Other Quantification Methods
Beyond spectrophotometric and chromatographic techniques, several other methods are employed for the quantification of this compound, each with its own set of principles and applications.
Enzymatic Methods
Enzymatic methods for this compound determination offer high specificity and are particularly useful in complex biological samples. One of the primary enzymatic approaches utilizes the glutamate (B1630785) dehydrogenase (GLDH) enzyme. mdpi.comnih.gov This enzyme catalyzes the reductive amination of 2-oxoglutarate with this compound and the concurrent oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+.
The concentration of this compound is determined by measuring the decrease in absorbance at 340 nm as NADH is consumed, which is directly proportional to the amount of this compound in the sample. This method has been automated for continuous-flow analysis, allowing for the routine analysis of a significant number of samples per hour. nih.govasm.orgresearchgate.net
Key Reaction:
NH₃ + 2-Oxoglutarate + NADH + H⁺ --(Glutamate Dehydrogenase)--> L-glutamate + NAD⁺ + H₂O
This enzymatic assay has been successfully applied to various biological fluids, including rumen fluid, gut fluid, and plasma. nih.govresearchgate.net While results from this method are comparable to manual enzymatic methods, they have been observed to be lower than those obtained by diffusion methods. nih.gov
Table 1: Comparison of Enzymatic Method with Other Techniques
| Analytical Method | Principle | Sample Throughput | Comparison with Enzymatic Method |
| Automated Enzymatic | Glutamate dehydrogenase catalyzed reaction with NADH consumption | 30 samples/hour | Comparable values to manual enzymatic method |
| Conway Diffusion | Gaseous diffusion of this compound into an acidic solution | Lower | Enzymatic method yields lower values |
| Manual Enzymatic | Same as automated | Lower | Comparable values |
Conductivity Measurements
Conductivity measurement is a straightforward and widely used technique for monitoring ionic concentrations in solutions. In the context of this compound, this method relies on the measurement of electrical conductivity, which is influenced by the presence of ammonium ions (NH₄⁺). boquinstrument.com In aqueous solutions, this compound exists in equilibrium with ammonium ions. mdpi.com
To determine the total this compound concentration, a strong acid is often added to the sample to lower the pH and convert all this compound to ammonium ions. boquinstrument.com The resulting increase in conductivity is directly proportional to the total ammonium ion concentration. boquinstrument.com This technique is particularly prevalent in wastewater treatment for real-time monitoring of effluent quality. boquinstrument.com
Research has established a linear relationship between electrical conductivity and the total ionic nitrogen concentration (ammonium, nitrite (B80452), and nitrate) in the scrubbing liquid of biotrickling filters used for this compound emission treatment. mdpi.com
Table 2: Relationship between Electrical Conductivity and Ionic Nitrogen Concentration in Biotrickling Filters
| Study | Relationship Equation | Correlation Coefficient (R²) |
| Melse et al. | Σ([NH₄⁺] + [NO₂⁻] + [NO₃⁻])gN/L = 0.22ECmS/cm - 0.40 | 0.945 |
| Lagadec et al. | [NH₄⁺]mg N/L = 123.75ECmS/cm - 432.07 | 0.9806 |
| Generalized Relationship | Σ([NH₄⁺]+[NO₂⁻]+[NO₃⁻])g N/L = 0.22 EC mS/cm | N/A |
It is important to note that conductivity measurements are not specific to this compound, as the presence of other ions in the sample can interfere with the results. mdpi.com
Titrimetric Methods
Titrimetric methods are classic analytical techniques for determining the concentration of a substance. For this compound, several titrimetric procedures are available.
One common method involves a preliminary distillation step to separate the this compound from potential interferences. nemi.gov The sample is buffered at an alkaline pH and distilled into a boric acid solution. nemi.gov The trapped this compound is then titrated with a standard solution of a strong acid, such as sulfuric acid, using a suitable indicator. nemi.govnemi.gov
Another approach involves the addition of formaldehyde to a sample containing ammonium salts. scribd.com Formaldehyde reacts with ammonium ions to liberate an equivalent amount of acid, which is then titrated with a standard alkali solution, like sodium hydroxide. scribd.com
Reaction with Formaldehyde:
4NH₄Cl + 6HCHO → 4HCl + 6H₂O + (CH₂)₆N₄ (Hexamethylenetetramine)
Titration can also be performed with hypochlorite as the titrant for the determination of ammonium ions. metrohm.com
Advanced Sensing Technologies for Environmental Monitoring and Medical Diagnostics
The demand for real-time, sensitive, and selective this compound detection has driven the development of advanced sensing technologies. These sensors are crucial for a wide range of applications, from monitoring environmental pollution to non-invasive medical diagnostics. azosensors.comscitechdaily.comresearchgate.net
Environmental Monitoring: Advanced sensors are vital for monitoring this compound emissions from agricultural activities, such as livestock production and fertilizer application, which contribute to air and water pollution. researchgate.netirishexaminer.com These technologies enable the identification of emission sources and the evaluation of mitigation strategies. researchgate.net
Medical Diagnostics: In the medical field, this compound is a significant biomarker for certain health conditions. bohrium.com Elevated levels of this compound in exhaled breath can be indicative of renal disease or peptic ulcers. nih.gov Therefore, sensitive this compound sensors offer a non-invasive tool for early disease diagnosis and health monitoring. azosensors.comnih.gov
A variety of sensing technologies have been developed, each utilizing different materials and detection principles:
Electrochemical Sensors: These sensors detect this compound by measuring changes in electrical current resulting from an electrochemical reaction between the gas and the sensor's electrode. aquaenergyexpo.commdpi.com
Optical Sensors: These sensors utilize the interaction of light with this compound. One approach involves laser absorption spectroscopy, where the concentration of this compound is determined by measuring the absorption of light at specific wavelengths. aquaenergyexpo.com Another method is photoacoustic spectroscopy, which offers high sensitivity and a fast response time. mdpi.com
Conductive Polymer Sensors: These sensors employ conductive polymers whose electrical resistance changes upon exposure to this compound gas. aquaenergyexpo.com Sensors based on materials like polyaniline (PANI) combined with reduced graphene oxide have shown high sensitivity and very low detection limits. nih.gov
Metal Oxide Sensors: These devices utilize metal oxide semiconductors that exhibit a change in resistance in the presence of this compound. nih.gov
Flexible and Wearable Sensors: Recent breakthroughs include the development of flexible this compound sensors, such as those using a copper bromide (CuBr) film. azosensors.comscitechdaily.com These sensors are fabricated using low-temperature processes, making them suitable for wearable devices for personal health management and monitoring. azosensors.comscitechdaily.com They have demonstrated high sensitivity, capable of detecting this compound concentrations as low as one part per million (ppm), and excellent durability. azosensors.comscitechdaily.com
Silicon Nanowire Sensors: Researchers have also developed sensors based on silicon nanowires that are sensitive, precise, and consume minimal power, operating at room temperature for real-time air quality monitoring. irishexaminer.com
Table 3: Overview of Advanced this compound Sensing Technologies
| Sensor Type | Principle of Operation | Key Features | Applications |
| Electrochemical | Measures change in electrical current from a chemical reaction. aquaenergyexpo.commdpi.com | Direct contact with gas, rapid detection. aquaenergyexpo.commdpi.com | Environmental monitoring, industrial safety. aquaenergyexpo.com |
| Optical (Laser, Photoacoustic) | Measures light absorption or photoacoustic effect. aquaenergyexpo.commdpi.com | High sensitivity, selectivity, and fast response. aquaenergyexpo.commdpi.com | Environmental monitoring, medical diagnostics. aquaenergyexpo.commdpi.com |
| Conductive Polymer | Change in electrical resistance of a polymer film. nih.govaquaenergyexpo.com | High sensitivity, low detection limits, room temperature operation. nih.gov | Medical diagnostics (breath analysis). nih.gov |
| Flexible (e.g., CuBr film) | Change in electrical resistance of a flexible film. azosensors.comscitechdaily.com | Flexible, wearable, low-cost fabrication, high durability. azosensors.comscitechdaily.com | Wearable health monitors, personal air quality sensing. azosensors.comscitechdaily.com |
| Silicon Nanowire | Change in electrical properties of silicon nanowires. irishexaminer.com | High sensitivity, low power consumption, room temperature operation. irishexaminer.com | Real-time air quality monitoring. irishexaminer.com |
Advanced Applications and Emerging Research Frontiers of Ammonia
Carbon Capture Using Aqueous Ammonia (B1221849)
Aqueous this compound presents a promising alternative solvent for the post-combustion capture of carbon dioxide (CO₂) from industrial flue gases and power plants. This approach offers several advantages over conventional methods, such as those using monoethanolamine (MEA). Aqueous this compound is a low-cost solvent, readily available commercially, and exhibits a high CO₂ absorption capacity relative to its low molecular weight. diva-portal.orgglobalccsinstitute.com It is also less susceptible to degradation in the presence of oxygen and other contaminants found in flue gas, including SOx and NOx, which it can also capture. diva-portal.orgglobalccsinstitute.compjoes.com Furthermore, the regeneration energy required for this compound-based processes is reported to be lower compared to MEA, contributing to reduced operating costs. diva-portal.orgglobalccsinstitute.comwvu.edu
Chilled this compound Process (CAP)
The Chilled this compound Process (CAP) is a specific this compound-based carbon capture system that operates using an aqueous this compound solution at low temperatures, typically between 273 K and 283 K (0-10°C). diva-portal.org This process is designed to capture CO₂ from low-pressure flue gases originating from various sources, including coal-fired power plants, cement plants, and refineries. bakerhughes.com
The CAP involves several key sections: flue gas cooling, CO₂ absorption, and this compound slip reduction. diva-portal.org In the absorption section, cooled flue gas comes into direct contact with the chilled this compound solution in an absorber column. diva-portal.orgammoniaknowhow.com CO₂ is absorbed into the this compound solution, forming ammonium (B1175870) bicarbonate, which can precipitate as a solid at low temperatures. ammoniaknowhow.comethz.ch The CO₂-rich solution or slurry is then sent to a regenerator or desorber where heat is applied to reverse the reaction, releasing a concentrated stream of CO₂. wvu.eduammoniaknowhow.com The regenerated lean this compound solution is recycled back to the absorber. wvu.eduammoniaknowhow.com
A notable advantage of the CAP is its potential for lower energy consumption during solvent regeneration compared to amine-based methods. diva-portal.orgwvu.eduammoniaknowhow.com Studies have indicated that integrating CAP into processes like cement production can significantly reduce the energy penalty associated with CO₂ capture. diva-portal.org The process has been demonstrated at various scales and is considered a promising technology for decarbonizing industrial sectors. bakerhughes.comeuro-energie.com
This compound Emission Control in CO₂ Capture Processes
While aqueous this compound offers benefits for CO₂ capture, its relatively high volatility poses a challenge, potentially leading to significant this compound emissions (this compound slip) in the CO₂-depleted flue gas stream exiting the absorber. diva-portal.orgpjoes.com Controlling these emissions is crucial to meet environmental regulations, which often stipulate low maximum concentrations of this compound in discharged gases. wvu.edumdpi.com
To mitigate this compound slip, this compound-based capture processes typically incorporate a water wash or an this compound absorption/desorption system as a final stage before the treated flue gas is released. diva-portal.orgmdpi.com Operating the absorption column at lower temperatures also helps to reduce this compound vaporization and discharge. wvu.edumdpi.com Research efforts focus on optimizing process parameters, such as the liquid-to-gas flow ratio and this compound concentration in the solvent, to minimize this compound emissions while maintaining high CO₂ removal efficiency. pjoes.com Advanced process designs, including those involving controlled solid formation of ammonium bicarbonate, are being explored to enhance performance and address operational challenges like potential equipment clogging. ethz.ch
Data from laboratory studies investigating this compound emissions from CO₂ capture using aqueous this compound have shown that increasing the liquid-to-gas ratio and this compound concentration in the solvent can lead to increased this compound emissions. pjoes.com Effective this compound recovery units are therefore essential components of these systems. mdpi.com
This compound as a Solvent in Chemical Synthesis and Materials Science
This compound's unique properties as a solvent and reagent extend its utility into various fields of chemical synthesis and materials science. Its ability to dissolve a wide range of substances, coupled with its reactivity, makes it valuable in specialized applications.
Supercritical this compound as a Solvent for Ceramic Nitride Synthesis
Supercritical this compound has emerged as a promising solvent for the synthesis of ceramic nitrides. Ceramic nitrides, such as silicon nitride (Si₃N₄) and aluminum nitride (AlN), are advanced materials known for their excellent mechanical, thermal, and electrical properties, making them valuable in applications ranging from high-temperature components to electronic substrates. wikipedia.orgfishersci.cachemistrylearner.comamericanelements.comamericanelements.com
Traditional methods for synthesizing ceramic nitrides often involve high temperatures and pressures or require complex reaction pathways. Utilizing supercritical this compound as a solvent can potentially offer advantages, such as lower synthesis temperatures and improved control over product morphology and purity. The supercritical state allows this compound to exhibit properties of both a liquid and a gas, enhancing its solvating power and mass transfer characteristics, which can facilitate the reactions necessary for nitride formation. Research in this area explores different precursors and reaction conditions to synthesize various ceramic nitrides with desired properties.
Liquid this compound as a Solvent and Reagent in Conservation (e.g., Archaeological Iron Stabilization)
Liquid this compound has found specialized application in the field of conservation, particularly for the stabilization of archaeological iron objects. Archaeological iron artifacts, especially those recovered from marine environments, often suffer from severe corrosion driven by the presence of chloride ions absorbed from the burial environment. tandfonline.comcardiff.ac.ukcanada.ca These chlorides can lead to ongoing, active corrosion even after excavation. canada.ca
Liquid this compound serves a dual role in the conservation of such objects: as a solvent and a reagent. tandfonline.com It can penetrate the porous corrosion layers and dissolve certain corrosion products. More significantly, liquid this compound can react with insoluble chloride-containing iron corrosion products, converting them into chloride-free iron compounds and ammonium chloride. tandfonline.com The resulting ammonium chloride is soluble and can be readily removed by subsequent washing with water, ideally under anaerobic conditions to prevent further corrosion. tandfonline.com This process effectively removes the corrosive chlorides, contributing to the long-term stabilization of the iron artifact. tandfonline.com Pre-treatment with liquid this compound followed by aqueous washing has demonstrated effectiveness in stabilizing marine cast iron artifacts with high initial chloride content. tandfonline.com
This compound in Pharmaceutical Synthesis
This compound is a versatile chemical compound with a significant role in the pharmaceutical industry. gjmultigases.com Its reactivity and ability to form various derivatives make it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. gjmultigases.com
This compound can function as a nucleophile or a base in numerous organic synthesis reactions crucial for creating complex pharmaceutical molecules. gjmultigases.com For instance, it is widely used in amination reactions to introduce amine groups into organic molecules, a fundamental step in the synthesis of many medicinal compounds. gjmultigases.com this compound is also essential for the production of primary amines and amides, functional groups that are integral to the structure of many pharmaceuticals. gjmultigases.com These compounds are synthesized through reactions involving this compound with organic halides or acids. gjmultigases.com Both anhydrous this compound and aqueous this compound are utilized, with anhydrous this compound often preferred for large-scale synthesis due to its high concentration and reactivity, while aqueous this compound is used in applications like neutralization and pH control, as well as a reagent in various reactions. gjmultigases.comfishersci.co.uk this compound's role in the synthesis of intermediates, which are further processed into final drug products, underscores its importance as a key building block in medicinal chemistry. gjmultigases.com
This compound in Polymer Chemistry
This compound plays several roles in polymer chemistry, primarily as a reactant, catalyst, or a component in the synthesis of monomers. Amine compounds, which are derived from this compound by substituting hydrogen atoms with alkyl groups, are widely used as curing agents for epoxy resins. The reactive hydrogen atoms in primary and secondary amines react with the epoxy groups, leading to the crosslinking and curing of the resin. Tertiary amines, where all three hydrogen atoms are substituted, can also polymerize epoxy groups threebond.co.jpsystemthree.com.
This compound itself can act as a base catalyst in certain polymerization reactions. For instance, aqueous this compound solutions can catalyze thiol-acrylate and thiol-epoxy reactions, enabling cure-on-demand coating systems acs.org. This method involves this compound diffusing into the reaction mixture, deprotonating thiol groups to generate highly nucleophilic thiolate anions which then react with acrylates or epoxies acs.org. In polyurethane synthesis, amine catalysts, derived from this compound, are used to promote the reaction between isocyanates and polyols, as well as the water-isocyanate reaction that generates carbon dioxide for foaming applications l-i.co.ukelastas.lt.
Furthermore, this compound can be involved in the decomposition or depolymerization of certain polymers, such as polyurethane, particularly at elevated temperatures and often in the presence of a suitable solvent like a glycol or polyol. This process can yield polyol fragments that can be reused in the production of new polyurethane materials, facilitating the recovery and recycling of scrap polymer google.com. This compound-metal complexes have also been explored as gelling/blowing catalysts in the preparation of polyisocyanurate-polyurethane foams researchgate.net.
This compound can also be utilized in the functionalization or modification of polymer surfaces or structures. For example, polyurethane membranes synthesized from red seaweed biomass have been shown to act as this compound filters in water, with sulfate (B86663) anion groups and isocyanate groups in the membrane binding ammonium cations mdpi.com.
This compound in Semiconductor Processing
This compound is a critical component in various stages of semiconductor manufacturing, including deposition, doping, cleaning, and etching processes huazhong-gas.comdatainsightsmarket.com. Its ability to act as an efficient and pure nitrogen source is particularly valuable for the deposition of nitride films, such as silicon nitride (Si₃N₄) and gallium nitride (GaN) huazhong-gas.comprocess-insights.comprocesssensing.com.
Chemical Vapor Deposition (CVD) is a common technique where this compound is used to provide nitrogen atoms for the formation of nitride layers huazhong-gas.com. These nitride layers serve as insulators, chemical barriers, and dielectric layers in integrated circuits process-insights.com. This compound is also used in molecular beam epitaxy (MBE) for the growth of III-N semiconductors like GaN, which are essential for high-brightness LEDs and high-power electronic devices process-insights.commdpi.comnagoya-u.ac.jpsemiconductor-today.comcambridge.org. This compound-based MBE can offer advantages such as increased growth rate and a wider process parameter window compared to plasma-assisted MBE semiconductor-today.com. Research is also exploring this compound-free methods for GaN production to reduce the use of toxic chemicals and lower production costs nagoya-u.ac.jp.
In semiconductor processing, the purity of this compound is paramount, with stringent requirements for exceptionally low levels of metallic impurities, water, and other contaminants that could compromise device integrity datainsightsmarket.comprocesssensing.com. Specialized techniques like gas chromatography are employed to measure trace impurities in this compound at the parts-per-billion level processsensing.com.
This compound is also used as an etchant gas in semiconductor manufacturing process-insights.com. Furthermore, it plays a role in doping processes, where it contributes to the precise supply of nitrogen atoms needed to modify the electrical properties of semiconductor materials huazhong-gas.com.
This compound in Cryogenics
This compound has a long history as a refrigerant and continues to be used in large-scale industrial and commercial refrigeration systems due to its excellent thermodynamic properties and zero ozone depletion potential metalex.co.inintarcon.com. This compound refrigeration systems are commonly found in cold storage facilities, food processing plants, and ice plants, offering low operating costs and effective heat transfer metalex.co.in.
This compound's physical properties make it suitable for low-temperature applications. It exists as a gas at room temperature but can be easily liquefied under higher pressures or lower temperatures, with a boiling point of -33.34°C at atmospheric pressure and a freezing point of -77.73°C ammoniagas.comiiar.orgwikipedia.org. Its high standard enthalpy change of vaporization (23.5 kJ/mol) contributes to its efficiency as a refrigerant wikipedia.org.
While single-stage compression refrigeration systems using this compound can reach temperatures around -40°C, achieving significantly lower cryogenic temperatures often requires multi-stage systems or different refrigerants researchgate.net. However, this compound-based systems can be designed to reach temperatures as low as -70°C in certain applications intarcon.com. Research is also exploring azeotropic this compound refrigerant blends with lower normal boiling points to achieve colder temperatures and potentially displace cryogenic freezers utilizing liquid nitrogen or carbon dioxide in some industrial freezing applications psu.edu.
This compound in Astrochemistry and Planetary Science
This compound is a molecule of significant interest in astrochemistry and planetary science, being detected in various extraterrestrial environments. It was one of the first polyatomic molecules detected in the interstellar medium annualreviews.org. Observations of this compound in interstellar space, particularly its microwave emission and inversion transitions, provide valuable insights into the physical conditions, such as temperature and density, of molecular clouds and star-forming regions annualreviews.orgaps.orgnasa.govaip.org. The detection of deuterated forms of this compound, including triply deuterated this compound (ND₃), in the interstellar medium indicates extreme deuterium (B1214612) fractionation processes occurring in these cold environments psl.eu.
In the Solar System, this compound has been detected in the atmospheres of giant planets like Jupiter, Saturn, Uranus, and Neptune wikipedia.orgnasa.gov. This compound ice is also believed to be a significant component of the icy surfaces and interiors of planetary satellites and trans-Neptunian objects in the outer Solar System nasa.govnasa.govwalshmedicalmedia.comsciencedaily.com. Studies of water-ammonia ice mixtures under low-temperature conditions relevant to the outer Solar System provide data on their spectroscopic properties and the formation and stability of this compound hydrates like this compound hemihydrate (2NH₃·H₂O) and this compound monohydrate (NH₃·H₂O) nasa.gov. These studies are crucial for interpreting astronomical observations and understanding the composition and evolution of icy bodies nasa.govnasa.gov.
This compound is thought to play a role as an antifreeze in the potential subsurface oceans of icy moons like Europa and Enceladus, allowing liquid water to exist at lower temperatures than would be possible with pure water ice wikipedia.orgarxiv.orgesa.intnih.gov. The presence of this compound in the plumes erupting from Enceladus provides strong evidence for the existence of subsurface liquid water esa.intnih.gov. The abundance and distribution of this compound in icy worlds are also important for understanding their formation processes and potential habitability arxiv.orgresearchgate.net.
This compound in Cryosphere Research
This compound, primarily in the form of ammonium (NH₄⁺), is found in ice cores and plays a role in cryosphere research, providing insights into past atmospheric composition and environmental processes. Ammonium is one of the major nitrogen species trapped in polar ice, alongside nitrate (B79036) nih.govcambridge.org.
Ice cores from regions like Greenland and Antarctica contain records of ammonium concentrations that can reflect both natural and anthropogenic emissions of this compound nih.govcambridge.orggeoscienceworld.org. Natural sources of atmospheric this compound include terrestrial and marine emissions, largely of biological origin nih.gov. Biomass burning events can also contribute to ammonium spikes in ice core records nih.gov.
Studies of ammonium in Antarctic ice cores have revealed variations correlated with climatic conditions, with higher levels observed in glacial ice compared to interglacial ice in some records cambridge.org. These variations can be linked to changes in marine biogenic activity and sea ice fluctuations, particularly in coastal Antarctic regions cambridge.orggeoscienceworld.org.
Ice core records also provide evidence of the impact of anthropogenic activities on atmospheric this compound levels. For example, an ice core from Mount Elbrus in the Caucasus showed a significant increase in ammonium concentrations between the 18th and 20th centuries, primarily attributed to agricultural expansion, intensification, and the use of this compound-based fertilizers copernicus.orgosu.edu. Analyzing ammonium trends in ice cores helps in understanding the historical growth of anthropogenic this compound emissions and the partitioning between natural and human-caused sources at regional scales copernicus.org.
Theoretical and Computational Studies of Ammonia
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to study the electronic structure of atoms, molecules, and condensed phases. For ammonia (B1221849), DFT calculations are instrumental in understanding its interactions with surfaces, other molecules, and in various reaction environments.
Probing Reaction Mechanisms at the Molecular Level
DFT calculations are extensively applied to elucidate the intricate mechanisms of reactions involving this compound. This includes fundamental processes like this compound synthesis and decomposition, as well as its reactions with other compounds. By calculating the energies of reactants, intermediates, transition states, and products, DFT helps map out reaction pathways and identify rate-limiting steps.
For instance, DFT studies have been crucial in understanding the mechanisms of this compound synthesis on various catalysts, including industrial iron catalysts, ruthenium, and metal nitrides like Co₃Mo₃N and Fe₃Mo₃N. royalsocietypublishing.orgrsc.orgrsc.org These studies have revealed that this compound synthesis can proceed via different mechanisms, such as the traditional dissociative Langmuir-Hinshelwood mechanism and associative mechanisms, which may offer lower energy pathways under certain conditions. royalsocietypublishing.orgrsc.orgrsc.orgacs.org DFT has shown that on Co₃Mo₃N (111) surfaces, an associative Eley-Rideal/Mars-van Krevelen mechanism can occur at surface nitrogen vacancies. royalsocietypublishing.orgrsc.orgacs.org Similarly, DFT has been used to investigate this compound decomposition mechanisms on surfaces like Fe(100) and Mo-doped Fe₃N, identifying elementary steps and rate-limiting factors like nitrogen recombination and desorption. acs.orgacs.org The interaction mechanisms of this compound with metal oxides like SnO₂ have also been examined using DFT, detailing the dehydrogenation process on the surface. acs.org
DFT calculations also provide insights into the effect of catalyst structure and composition on reaction mechanisms. For example, studies on ruthenium catalysts have shown that step sites are significantly more reactive for this compound synthesis than terrace sites. acs.org The promotion effect of alkali metals on Ru catalysts has been investigated using DFT, suggesting they decrease the barrier for N₂ dissociation and destabilize surface intermediates. osti.gov
Catalyst Design and Performance Prediction
DFT calculations are powerful tools for the rational design and prediction of catalyst performance for reactions involving this compound, such as this compound synthesis and decomposition. By calculating properties like adsorption energies of reactants and intermediates, activation barriers for elementary steps, and reaction energies, researchers can screen potential catalyst materials and identify promising candidates. arxiv.orgrsc.orgresearchgate.net
The concept of scaling relations, often derived from DFT calculations, links the binding energies of different reaction intermediates on a catalyst surface. rsc.orgresearchgate.net These relations can predict catalytic activity and help understand the limitations of certain catalyst classes. For this compound synthesis, the binding energy of atomic nitrogen is a key descriptor, and DFT studies have shown a volcano-shaped relationship between nitrogen adsorption energy and catalytic activity, indicating an optimal binding strength for maximum performance. rsc.orgcardiff.ac.uk
DFT has been used to study the effect of strain on catalytic activity for this compound synthesis on surfaces like Pd(111), demonstrating how strain can modulate surface-adsorbate interactions and potentially enhance reaction rates. acs.org For this compound decomposition, DFT calculations have helped identify the importance of metal-N binding energy as a crucial factor in catalyst design. rsc.org Studies have also explored bimetallic catalysts using DFT to predict their activity based on nitrogen binding energies, showing good correlation with experimental results for systems like Fe-Pt, Co-Pt, and Cu-Pt on Pt(111). aip.org
The use of DFT in catalyst design extends to exploring modified surfaces, such as Mo-doped Fe₃N for this compound decomposition, where calculations showed that doping can reduce activation energies for intermediate steps. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules. By applying classical or quantum mechanical principles, MD can provide insights into the dynamic behavior of this compound in various environments, including liquid phases, solutions, and interfaces.
MD simulations have been used to study the structure and dynamics of pure liquid this compound and aqueous this compound mixtures. aip.orgaip.org These simulations can reveal details about hydrogen bonding networks and molecular diffusion. For instance, MD simulations of water-ammonia mixtures have shown that the first solvation shell of this compound is primarily composed of water molecules. aip.org MD has also been applied to study supercritical this compound, with results showing qualitative agreement with neutron diffraction studies regarding its structure. icmp.lviv.ua
Furthermore, MD simulations can investigate the interaction of this compound with complex systems, such as the diffusion of this compound molecules within crystalline structures like this compound-cellulose complexes. nih.gov Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical calculations, has been used to study solvated electrons in this compound clusters, providing insights into their dynamics and structure. nih.gov AIMD simulations have also been employed to study the structure of pure liquid this compound, showing good agreement with experimental data for radial distribution functions and diffusion coefficients. aip.org
Quantum Chemical Studies
Quantum chemical studies, encompassing a range of ab initio and semi-empirical methods, delve into the electronic structure and properties of this compound and its interactions at a more fundamental level than classical MD. These studies provide detailed information about bonding, energy levels, and reactivity.
Quantum chemical calculations are used to investigate the formation and properties of complexes involving this compound, such as this compound-halogen complexes (e.g., NH₃-Cl₂, NH₃-ClF) and this compound-other molecule complexes (e.g., NH₃-N₂, NH₃-CO). tandfonline.comoup.com These studies can determine geometries, dissociation energies, and vibrational frequencies, providing insights into the nature of intermolecular interactions, including weak hydrogen bonding and van der Waals forces. tandfonline.com
Studies employing quantum chemistry have also examined the interaction of this compound with surfaces, such as the chemisorptive interaction of this compound with the Al(111) surface, detailing the energetics and nature of the bonding. scilit.com Quantum mechanical studies have been applied to investigate the photodesorption of this compound from metal surfaces, exploring mechanisms, isotope effects, and the energy distribution of desorbed molecules. aip.org
Quantum chemical methods, including DFT and ab initio approaches, are also used to study the role of this compound in atmospheric processes, such as the formation of positively charged pre-nucleation clusters involving sulfuric acid and water. d-nb.info These studies help understand the thermochemical stability of such clusters.
Q & A
Basic Research Questions
Q. How can experimental design principles optimize synthesis parameters for ammonia-related materials (e.g., catalysts or battery cathodes)?
- Methodology : Use factorial experimental designs (e.g., two-level full factorial) to analyze interactions between variables such as pH, this compound/metal precursor ratios, and stirring speed. Statistical regression models can quantify parameter effects on material properties like cycle life or energy density .
- Example : A study on NaNi₁/₃Fe₁/₃Mn₁/₃O₂ cathode materials employed factorial design to map the influence of synthesis conditions on electrochemical performance, enabling targeted optimization .
Q. What methodologies are used to assess health risks from this compound exposure in laboratory settings?
- Methodology : Combine organ/system-specific toxicological evaluations (e.g., respiratory effects) with exposure-response arrays. Prioritize studies with controlled inhalation experiments in animal models and cross-reference human epidemiological data .
- Data Integration : Use EPA evidence tables to synthesize dose-response relationships and identify thresholds for acute toxicity (e.g., >300 ppm causing severe respiratory distress) .
Q. How are safety protocols for this compound handling validated in high-risk research environments?
- Methodology : Conduct laboratory tests to identify incompatible organic materials (e.g., oils) that may form explosive mixtures with this compound. Develop exclusion lists and validate through controlled gas-phase reactivity studies .
- Case Study : Appendix A of UC-11 provides accident case histories, emphasizing the need for material compatibility databases to prevent combustible gas formation .
Q. What statistical approaches resolve contradictions in this compound accident data from diverse sources (e.g., NTSB vs. industrial reports)?
- Methodology : Apply meta-analysis to harmonize datasets, accounting for reporting biases. Use Bayesian frameworks to weigh data quality (e.g., incident severity, sample size) and identify systemic gaps (e.g., underreported small-scale spills) .
Advanced Research Questions
Q. How can computational methods accelerate the design of this compound synthesis catalysts under mild conditions?
- Methodology : Integrate density functional theory (DFT) with microkinetic modeling to predict adsorption energies and reaction pathways. Validate via experimental benchmarking (e.g., turnover frequency comparisons) .
- Case Study : DFT-guided discovery of Fe-Co dual-atom catalysts reduced activation barriers for N₂ dissociation, enabling lower-temperature synthesis .
Q. What experimental frameworks enable efficient coupling of electrochemical N₂ reduction with renewable energy sources?
- Methodology : Design flow-cell reactors with gas diffusion electrodes to enhance mass transfer. Use in situ spectroscopy (e.g., Raman) to monitor intermediate species (e.g., *N₂H) and optimize Faradaic efficiency .
- Challenge : Mitigate competing hydrogen evolution reactions by tuning electrolyte pH and catalyst surface hydrophobicity .
Q. How can additive engineering reduce this compound escape in carbon capture systems?
- Methodology : Screen crystallization-enhancing additives (e.g., MgSO₄) via batch reactor experiments. Measure this compound vapor pressure suppression and validate with mass spectrometry .
- Data : Ma et al. (2013) demonstrated a 40% reduction in this compound volatilization using phosphate-based inhibitors .
Q. What hybrid experimental-computational strategies improve photocatalytic this compound decomposition efficiency?
- Methodology : Apply Box-Behnken design to optimize parameters like light intensity, catalyst loading, and pH. Fit response surfaces to identify maxima in NH₃ degradation rates (e.g., 80% efficiency for ZnO/oak charcoal composites) .
Q. How are microbial consortia engineered for enhanced this compound removal in wastewater treatment?
- Methodology : Use mixture design matrices (e.g., via Design Expert 8.0) to optimize bacterial strain ratios. Measure OD600, NH₄⁺, and NO₂⁻ removal rates to construct predictive models .
- Example : A 2013 study achieved 95% this compound removal by balancing Bacillus and Pseudomonas strains in a synthetic consortium .
Knowledge Gaps and Emerging Directions
- Long-Term Health Effects : Limited data on chronic low-dose this compound exposure and neurodegenerative outcomes; longitudinal cohort studies are needed .
- Global this compound Cycling : Quantify natural vs. anthropogenic contributions using isotopic tracing (e.g., δ¹⁵N) to refine climate models .
- Green this compound Synthesis : Develop solid oxide electrolysis cells (SOECs) for decentralized NH₃ production, integrating renewable H₂ and N₂ feedstocks .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
